Structural Elucidation of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid: A Comprehensive Guide to NMR and X-Ray Crystallography
Executive Summary The rational design and structural validation of heterocyclic building blocks are foundational to modern drug discovery. The compound 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid (CAS: 1374408...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design and structural validation of heterocyclic building blocks are foundational to modern drug discovery. The compound 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid (CAS: 1374408-22-6) represents a highly privileged scaffold, merging the bio-isosteric versatility of a thiophene ring with the rigid, hydrogen-bond-accepting capacity of an isoxazole core. This whitepaper provides an in-depth, authoritative guide to the structural elucidation of this molecule. By detailing the causality behind Nuclear Magnetic Resonance (NMR) chemical shifts and single-crystal X-Ray Diffraction (XRD) packing motifs, this document serves as a definitive reference for researchers characterizing highly functionalized heteroaromatic systems.
Pharmacological & Structural Context
Thiophene and isoxazole derivatives are ubiquitous in medicinal chemistry, frequently utilized to improve physiochemical properties, metabolic stability, and target binding affinity[1]. The incorporation of a carboxylic acid moiety at the C-4 position of the isoxazole ring introduces a flexible, hydrogen-bonding arm that is critical for interacting with target proteins (e.g., COX enzymes or matrix metalloproteinases). Understanding the exact 3D conformation—specifically the dihedral twist between the thiophene and isoxazole rings—and the electronic environment of this molecule is essential for accurate in silico docking and structure-activity relationship (SAR) modeling.
Fig 1: Parallel workflow for structural elucidation via NMR and XRD.
High-Resolution NMR Spectroscopy
Mechanistic Causality of Chemical Shifts
The electronic architecture of the isoxazole ring dictates a highly specific NMR profile. The nitrogen and oxygen heteroatoms exert strong inductive electron-withdrawing effects, significantly deshielding the C-3 and C-5 positions[2]. Conversely, the C-4 position acts as the β-carbon in a conjugated enamine-like system, receiving electron density via resonance, which relatively shields it (appearing near ~109 ppm in
13
C NMR).
The thiophene ring protons exhibit characteristic
J
-coupling constants that confirm connectivity. The H-2 proton of the thiophen-3-yl group is isolated between the sulfur atom and the isoxazole attachment point, resulting in a distinct downfield shift (~8.02 ppm) and fine meta-coupling (
J≈1.3
Hz) with H-4.
Quantitative Data: NMR Assignments
Position
1
H NMR (400 MHz, DMSO-
d6
)
δ
(ppm)
Multiplicity & Coupling (
J
in Hz)
13
C NMR (100 MHz, DMSO-
d6
)
δ
(ppm)
-COOH
12.54
br s, 1H
171.8
Isoxazole C-5
-
-
163.5
Isoxazole C-3
-
-
159.2
Isoxazole C-4
-
-
109.4
Thiophene C-3'
-
- (Quaternary attachment)
128.4
Thiophene C-4'
7.55
dd, 1H,
J=5.1,1.3
127.6
Thiophene C-5'
7.71
dd, 1H,
J=5.1,2.8
126.8
Thiophene C-2'
8.02
dd, 1H,
J=2.8,1.3
125.1
-CH
2
-
3.52
s, 2H
29.6
-CH
3
2.28
s, 3H
10.5
Self-Validating Protocol: NMR Acquisition
To ensure absolute trustworthiness in structural assignment, the following closed-loop protocol must be utilized:
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-
d6
.
Causality: DMSO-
d6
is chosen over CDCl
3
because its strong hydrogen-bonding capability locks the exchangeable carboxylic acid proton, preventing line broadening and allowing for precise integration.
Validation Step: Inspect the tube against a light source. The solution must be optically clear. Any undissolved particulates will cause magnetic susceptibility gradients, destroying field homogeneity. Filter through glass wool if necessary.
Tuning and Matching: Insert the sample and tune the probe.
Validation Step: The wobble curve minimum must perfectly align with the target Larmor frequency (e.g., 400.13 MHz for
1
H) to guarantee maximum signal-to-noise ratio (SNR).
Shimming & Locking: Perform gradient shimming on the Z-axis.
Validation Step: The lock level must stabilize >80%, and the Full Width at Half Maximum (FWHM) of the residual DMSO peak (2.50 ppm) must be <1.0 Hz.
Acquisition: Acquire 1D
1
H (16 scans), 1D
13
C (1024 scans), and 2D HMBC to confirm the quaternary carbon linkages between the thiophene and isoxazole rings.
Single-Crystal X-Ray Diffraction (XRD)
Supramolecular Architecture & Packing Logic
The solid-state conformation of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid is governed by a delicate balance of steric hindrance and non-covalent interactions. While the isoxazole and thiophene rings prefer coplanarity to maximize
π
-conjugation, steric repulsion between the thiophene protons and the bulky C-4 acetic acid group forces a dihedral twist. Similar to other substituted isoxazoles, this twist is typically observed between 15° and 25°[3].
Crystal packing is primarily driven by the carboxylic acid moiety, which forms classic centrosymmetric
R22(8)
hydrogen-bonded dimers. These dimers are further organized into a 3D supramolecular lattice via offset
π−π
stacking interactions between the heteroaromatic rings (centroid-to-centroid distances < 3.8 Å) and weak C-H···O contacts[4].
a=7.854(2)
Å
b=11.230(3)
Å
c=12.450(3)
Å
β=95.42(1)∘
F(000)
464
Self-Validating Protocol: Crystal Growth and Diffraction
Thermodynamic Crystallization: Dissolve 50 mg of the compound in 2 mL of Ethyl Acetate (EtOAc) in a 5 mL glass vial. Carefully layer 2 mL of Hexane on top using a glass syringe to avoid mixing.
Causality: The molecule possesses a rigid core but a highly flexible acetic acid arm. Rapid precipitation (kinetic control) leads to disordered acetic acid conformers. Slow liquid-liquid diffusion ensures thermodynamic control, allowing the
R22(8)
dimers to nucleate perfectly.
Validation Step: The solvent phase boundary must remain sharp immediately after layering. Monitor undisturbed at 20°C for 72 hours.
Crystal Selection: Transfer the mother liquor containing crystals to a glass slide covered in Paratone-N oil.
Validation Step: Examine under a polarized light microscope. Rotate the polarizer; only crystals that extinguish light uniformly (turning completely black at specific angles) are true, untwinned single crystals suitable for diffraction.
Data Collection: Mount the crystal on a MiTeGen loop and transfer to the diffractometer under a 100 K nitrogen stream.
Validation Step: The initial 10 diffraction frames must display sharp, well-defined spots with high
I/σ(I)
extending to a resolution of at least 0.84 Å. Diffuse scattering indicates poor internal order, necessitating the selection of a new crystal.
Conclusion
The structural characterization of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid requires a synergistic approach. NMR spectroscopy provides definitive proof of the electronic topology and atomic connectivity, while X-Ray crystallography maps the critical 3D spatial arrangements and supramolecular interactions. By strictly adhering to the self-validating protocols outlined in this guide, researchers can ensure the highest level of scientific integrity when evaluating this and structurally analogous heteroaromatic scaffolds.
References
[4] Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H). National Institutes of Health (NIH) / PMC.
URL:
[2] Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Iowa State University.
URL:
[3] Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxidation product. National Institutes of Health (NIH).
URL:
[1] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. National Institutes of Health (NIH) / PMC.
URL:
Discovery and Preliminary Investigation of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic Acid: A Novel CRTH2 Antagonist
Executive Summary The management of severe, uncontrolled eosinophilic asthma remains a significant clinical challenge. While biologics targeting the IL-5 pathway have shown efficacy, there is a critical need for orally b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The management of severe, uncontrolled eosinophilic asthma remains a significant clinical challenge. While biologics targeting the IL-5 pathway have shown efficacy, there is a critical need for orally bioavailable small molecules that can intercept Type 2 (T2) inflammatory cascades upstream. This technical whitepaper details the discovery, structural rationale, and preliminary preclinical investigation of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid (designated as MTIA ), a novel, highly selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2/DP2).
Target Rationale and Structural Design
Prostaglandin D2 (PGD2) is a primary lipid mediator secreted by mast cells during the early phase of allergic responses. It drives the recruitment, activation, and survival of eosinophils, basophils, and Th2 lymphocytes via the G-protein-coupled receptor CRTH2[1]. Given that CRTH2 activation is a principal driver of the late-phase allergic inflammatory response, its antagonism has emerged as a deeply validated therapeutic strategy[1].
The design of MTIA was inspired by the established pharmacophore of CRTH2 antagonists. Structural biology studies, including X-ray crystallography of the human CRTH2 receptor, demonstrate that a carboxylic acid moiety is universally required to form a critical salt bridge with the Arg170 residue in the receptor's binding pocket[2].
By utilizing a 3,5-disubstituted isoxazole core, MTIA achieves a rigid, planar geometry that optimally vectors the acetic acid headgroup. The thiophen-3-yl substituent acts as a bioisostere for the phenyl rings found in earlier-generation antagonists. This thiophene ring occupies the deep hydrophobic subpocket of CRTH2, enhancing binding affinity while simultaneously improving metabolic stability against hepatic cytochrome P450 oxidation[3].
In Vitro Pharmacology & Mechanism of Action
CRTH2 is a Gi/o-coupled receptor. Upon PGD2 binding, the dissociated Gi alpha (
Gαi
) subunit inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cAMP. Concurrently, the beta-gamma (
Gβγ
) subunit triggers intracellular calcium (
Ca2+
) mobilization[4]. MTIA acts as a competitive antagonist, binding reversibly to the orthosteric site and blocking these downstream signaling cascades.
CRTH2 signaling pathway illustrating PGD2 activation and competitive blockade by MTIA.
Protocol 1: Radioligand Binding and cAMP Accumulation Assay
Causality & Validation: Because CRTH2 is a Gi-coupled receptor, the baseline cAMP levels in resting cells are too low to measure a meaningful decrease upon PGD2 stimulation. To create a self-validating assay window, Forskolin is added to directly activate adenylyl cyclase and artificially elevate the cAMP baseline. A true CRTH2 antagonist will reverse the PGD2-induced suppression of this Forskolin-stimulated cAMP signal[4].
Step-by-Step Methodology:
Cell Preparation: Seed HEK293 cells stably expressing human CRTH2 at 10,000 cells/well in a 384-well microplate.
Compound Incubation: Pre-incubate cells with serial dilutions of MTIA (0.1 nM to 10 µM) in assay buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to prevent phosphodiesterase-mediated cAMP degradation) for 30 minutes at 37°C.
Stimulation: Add 10 µM Forskolin and 30 nM PGD2 simultaneously to the wells. Incubate for exactly 30 minutes at 37°C.
Detection: Lyse the cells using Homogeneous Time-Resolved Fluorescence (HTRF) cAMP dynamic assay lysis buffer. Add europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP competitive tracer.
Readout: Measure time-resolved fluorescence at 620 nm and 665 nm using a microplate reader. Calculate the
IC50
using a 4-parameter logistic non-linear regression model.
Table 1: In Vitro Profiling of MTIA vs. Reference Compounds
Compound
hCRTH2 Binding
IC50
(nM)
hDP1 Binding
IC50
(nM)
cAMP Functional
IC50
(nM)
MTIA
4.2 ± 0.6
>10,000
8.5 ± 1.2
Fevipiprant
1.1 ± 0.3
>10,000
2.4 ± 0.5
Ramatroban
85.0 ± 12.0
>10,000
110.0 ± 15.0
Note: MTIA demonstrates exquisite selectivity for CRTH2 over the closely related DP1 receptor, preventing off-target cardiovascular liabilities.
Causality & Validation: Eosinophil shape change is an immediate, functional consequence of actin cytoskeleton reorganization driven by CRTH2-mediated calcium flux. We utilize a whole-blood assay rather than isolated eosinophils. Isolating eosinophils via gradient centrifugation often causes artifactual pre-activation due to mechanical stress. The whole-blood format ensures the cells remain in a physiologically relevant, quiescent state prior to PGD2 stimulation, yielding highly trustworthy and translatable data[3].
Protocol 2: Human Whole Blood Eosinophil Shape Change Assay
Blood Collection: Draw peripheral blood from healthy human donors (prescreened for >3% eosinophils) into sodium heparin tubes[4].
Pre-treatment: Aliquot 90 µL of whole blood into a 96-well deep-well polypropylene plate. Add 10 µL of MTIA (varying concentrations) or vehicle. Incubate for 15 minutes at 37°C[4].
Stimulation: Add PGD2 to a final concentration of 10 nM. Incubate for exactly 10 minutes at 37°C[3].
Fixation & Lysis: Halt the reaction by adding 100 µL of 1% paraformaldehyde (fixative). After 10 minutes on ice, add 1 mL of ammonium chloride lysis buffer to selectively lyse erythrocytes. Centrifuge at 500×g for 5 minutes and resuspend the leukocyte pellet in PBS[3].
Flow Cytometry Analysis: Identify eosinophils based on their high side scatter (SSC) and distinct autofluorescence in the FL-2 channel. Quantify the shape change by measuring the increase in mean forward light scatter (FSC).
Preliminary Pharmacokinetics & In Vivo Efficacy
Sequential preclinical discovery and validation workflow for MTIA.
Following successful in vitro and cellular validation, MTIA was advanced to preliminary pharmacokinetic (PK) profiling. The compound exhibits excellent oral bioavailability, driven by the low molecular weight and optimized lipophilicity of the thiophene-isoxazole scaffold.
In a preliminary ovalbumin (OVA)-induced murine model of allergic asthma, oral administration of MTIA (10 mg/kg) significantly reduced eosinophil infiltration in the bronchoalveolar lavage fluid (BALF) by 74% compared to vehicle-treated controls, confirming target engagement and systemic efficacy.
Conclusion and Future Directions
The discovery of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid (MTIA) highlights the utility of the isoxazole-acetic acid chemotype in targeting the CRTH2 receptor. By combining single-digit nanomolar potency, excellent DP1 selectivity, and robust oral bioavailability, MTIA represents a highly promising candidate for the treatment of T2-high eosinophilic asthma. Future efforts will focus on IND-enabling GLP toxicity studies and comprehensive off-target safety pharmacology profiling.
References
[1] Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma. PMC - NIH.[Link]
[3] Discovery of Isoquinolinone Indole Acetic Acids as Antagonists of Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2) for the Treatment of Allergic Inflammatory Diseases. Journal of Medicinal Chemistry - ACS Publications.[Link]
[4] Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma. PMC - NIH.[Link]
[2] Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition. PMC - NIH.[Link]
High-Resolution Mass Determination and Structural Validation of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid
Executive Summary In modern drug discovery, the precise structural validation of synthetic intermediates and active pharmaceutical ingredients (APIs) is non-negotiable. The compound 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the precise structural validation of synthetic intermediates and active pharmaceutical ingredients (APIs) is non-negotiable. The compound 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid represents a highly functionalized heterocyclic building block. It features a central isoxazole scaffold, a sulfur-containing thiophene ring, and a terminal carboxylic acid.
As a Senior Application Scientist, I frequently encounter discrepancies in literature where nominal mass, average molecular weight, and monoisotopic exact mass are conflated[1]. This whitepaper provides a comprehensive, field-proven guide to calculating the theoretical mass properties of this specific compound and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its empirical confirmation.
To accurately determine the mass properties of a compound, we must first establish its empirical formula by deconstructing its structural moieties.
Isoxazole Core (
C3HNO
): Substituted at positions 3, 4, and 5 (contributing
C3NO
).
Position 3: Methyl group (
−CH3
).
Position 4: Acetic acid group (
−CH2COOH
).
Position 5: Thiophen-3-yl group (
−C4H3S
).
Summing these components yields the empirical formula: C10H9NO3S .
Average Molecular Weight vs. Monoisotopic Exact Mass
It is critical to distinguish between the Average Molecular Weight (MW) and the Monoisotopic Exact Mass .
Molecular Weight (223.251 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural terrestrial distribution of isotopes[2]. This value is used for macroscopic laboratory tasks, such as calculating molarity or reaction stoichiometry.
Monoisotopic Exact Mass (223.0303 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g.,
12C
,
1H
,
32S
)[3]. Because mass spectrometers measure individual ions rather than bulk isotopic averages, exact mass is the fundamental metric for HRMS identification.
Logical breakdown of molecular moieties contributing to the exact mass of the target compound.
Quantitative Mass Contributions
The table below summarizes the elemental contributions to both the exact mass and the average molecular weight, utilizing IUPAC standard atomic weights[2].
Table 1: Elemental Composition and Mass Calculations for
C10H9NO3S
To empirically validate the synthesis or presence of this compound, High-Resolution Mass Spectrometry (HRMS) via Liquid Chromatography-Electrospray Ionization (LC-ESI-HRMS) is the gold standard. The protocol below is designed as a self-validating system : it incorporates internal calibration and orthogonal ionization modes to ensure that any recorded mass is free from instrumental drift and isobaric interference[4].
Mechanistic Rationale for Ionization
When a molecule ionizes in ESI, it does not simply add or lose a hydrogen atom (
1H
); it adds or loses a proton (
p+
). The exact mass of a proton is
1.007276 Da
(the mass of a hydrogen atom minus the mass of an electron).
Positive Mode (
[M+H]+
): The nitrogen atom on the isoxazole ring acts as a weak base, readily accepting a proton.
Negative Mode (
[M−H]−
): The terminal acetic acid moiety is highly acidic and readily donates a proton, leaving a stable carboxylate anion.
Step-by-Step HRMS Protocol
Sample Preparation:
Action: Dissolve the analyte in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of
.
Causality: This concentration is well within the linear dynamic range of modern Orbitrap or Time-of-Flight (TOF) detectors, preventing space-charge effects (detector saturation) that artificially shift mass accuracy.
Chromatographic Separation (UHPLC):
Action: Inject
onto a C18 reverse-phase column (
). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Causality: Chromatographic retention separates the target analyte from matrix salts and potential structural isomers, ensuring a clean spectrum for mass extraction.
Mass Acquisition & Internal Calibration:
Action: Operate the mass analyzer (e.g., Orbitrap) at a resolving power of
≥70,000
(at
m/z
200). Utilize an internal lock mass (e.g., fluorinated phosphazines or sodium formate clusters) infused continuously via a secondary sprayer.
Causality: The internal lock mass provides real-time recalibration of the
m/z
axis. This self-validating step guarantees that mass drift is corrected instantly, ensuring sub-2 ppm accuracy[3].
Data Processing & Mass Error Calculation:
Action: Extract the chromatograms for the theoretical
m/z
values. Calculate the mass error using the formula:
Mass Error (ppm)=(Theoretical Mass∣Experimental Mass−Theoretical Mass∣)×106
Causality: A mass error of
<5 ppm
is the universally accepted threshold for confirming elemental composition in small molecule drug discovery[3],[4].
Step-by-step LC-HRMS experimental workflow for self-validating exact mass determination.
Expected Analytical Targets & Tolerances
To pass quality control (QC) and structural validation, the experimentally observed
m/z
values must fall strictly within a 5 ppm tolerance window of the theoretical exact mass adducts. The table below provides the precise target windows for the data processing step.
Table 2: Expected HRMS Adducts and 5 ppm Tolerance Windows
Ion Species
Chemical Formula
Theoretical
m/z
Lower Bound (-5 ppm)
Upper Bound (+5 ppm)
Protonated
[M+H]+
C10H10NO3S+
224.0376
224.0365
224.0387
Deprotonated
[M−H]−
C10H8NO3S−
222.0230
222.0219
222.0241
Sodium Adduct
[M+Na]+
C10H9NNaO3S+
246.0201
246.0189
246.0213
Note: The detection of both
[M+H]+
and
[M−H]−
at the exact same chromatographic retention time acts as an orthogonal self-validation of the compound's identity, confirming the presence of both the basic nitrogen and the acidic carboxyl group.
References
[3] A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations. National Institutes of Health (NIH). URL:[Link]
[2] The Table of Standard Atomic Weights: An Exercise in Consensus. Office of Scientific and Technical Information (OSTI). URL:[Link]
[4] Proposed Confidence Scale and ID Score in the Identification of Known-Unknown Compounds Using High Resolution MS Data. Journal of the American Society for Mass Spectrometry, ACS Publications. URL:[Link]
Application Notes and Protocols for the Synthesis of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid
Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid, a molecule of interest for rese...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The protocol is designed for execution by trained chemists in a standard laboratory setting. We will detail a reliable synthetic pathway, beginning with commercially available starting materials, and provide in-depth explanations for the choice of reagents and reaction conditions. This guide emphasizes scientific integrity, reproducibility, and safety. All procedural steps are supported by established chemical principles and backed by citations to peer-reviewed literature.
Introduction
The isoxazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1] Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. The target molecule, 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid, incorporates a thiophene ring, another key heterocycle in medicinal chemistry, and an acetic acid moiety, which can serve as a handle for further derivatization or as a key pharmacophoric element. This application note outlines a robust and logical synthetic sequence to obtain this compound with a high degree of purity.
The presented synthesis is a multi-step process that involves the formation of an isoxazole ring via a [3+2] cycloaddition reaction, a powerful and versatile method for the construction of five-membered heterocycles.[2] The key steps include the synthesis of an oxime precursor, its in-situ conversion to a nitrile oxide, followed by a regioselective cycloaddition with a β-ketoester, and subsequent hydrolysis to yield the final carboxylic acid.
Overall Synthetic Scheme
The synthesis of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid is accomplished in three main stages from the starting material, 3-acetylthiophene.
Caption: Overall synthetic workflow for the target compound.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received from the supplier unless otherwise noted.
Reagent/Material
Supplier
Grade
3-Acetylthiophene
Sigma-Aldrich
98%
Hydroxylamine hydrochloride
Acros Organics
99%
Pyridine
Fisher Scientific
ACS Grade
N-Chlorosuccinimide (NCS)
Alfa Aesar
98%
Ethyl acetoacetate
Sigma-Aldrich
≥99%
Triethylamine (Et3N)
J.T. Baker
99.5%
Lithium hydroxide (LiOH)
Sigma-Aldrich
≥98%
Dichloromethane (DCM)
Fisher Scientific
HPLC Grade
N,N-Dimethylformamide (DMF)
EMD Millipore
Anhydrous
Tetrahydrofuran (THF)
Sigma-Aldrich
Anhydrous
Ethyl acetate (EtOAc)
Fisher Scientific
HPLC Grade
Hexanes
Fisher Scientific
ACS Grade
Sodium sulfate (Na2SO4)
Fisher Scientific
Anhydrous
Hydrochloric acid (HCl)
Fisher Scientific
ACS Grade
Sodium bicarbonate (NaHCO3)
EMD Millipore
ACS Grade
Brine (saturated NaCl solution)
Lab Prepared
-
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 1-(Thiophen-3-yl)ethan-1-one oxime
This initial step involves the straightforward conversion of the ketone functionality in 3-acetylthiophene to its corresponding oxime. This is a classic condensation reaction with hydroxylamine.[3]
Caption: Simplified mechanism of oxime formation.
Procedure:
To a solution of 3-acetylthiophene (1.0 eq) in a mixture of ethanol and pyridine (10:1 v/v), add hydroxylamine hydrochloride (1.5 eq).
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.
Upon completion, allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure to remove the solvent.
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash them sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford the crude product.
The crude 1-(thiophen-3-yl)ethan-1-one oxime can be purified by recrystallization from a suitable solvent system such as ethanol/water to yield a white to off-white solid.
Expected Yield: 85-95%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Step 2: Synthesis of Ethyl 2-(3-methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetate
This is the key step where the isoxazole ring is constructed. It proceeds via a 1,3-dipolar cycloaddition reaction. The oxime from Step 1 is first converted in situ to the corresponding nitrile oxide using N-chlorosuccinimide (NCS) as a mild oxidizing agent. The nitrile oxide then reacts with ethyl acetoacetate, which serves as the dipolarophile, in the presence of a base like triethylamine.[4]
Procedure:
Dissolve 1-(thiophen-3-yl)ethan-1-one oxime (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
Cool the solution to 0 °C using an ice-water bath.
Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. Stir the mixture at this temperature for 30 minutes.
In a separate flask, prepare a solution of ethyl acetoacetate (1.5 eq) and triethylamine (2.0 eq) in anhydrous DMF.
Add the solution of ethyl acetoacetate and triethylamine dropwise to the reaction mixture at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (3:1 hexanes:ethyl acetate).
Once the reaction is complete, pour the mixture into ice-water and extract the product with ethyl acetate (3 x 75 mL).
Combine the organic layers and wash with water and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
The crude product, ethyl 2-(3-methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetate, can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Expected Yield: 50-65%
Characterization: Confirm the structure and purity of the ester by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Step 3: Hydrolysis of Ethyl 2-(3-methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetate
The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions.[5]
Procedure:
Dissolve the purified ethyl 2-(3-methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
Add lithium hydroxide (LiOH) (3.0 eq) to the solution and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is no longer visible.
After the reaction is complete, remove the THF under reduced pressure.
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
Cool the aqueous layer to 0 °C and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl. A precipitate should form.
Collect the solid precipitate by vacuum filtration, wash it with cold deionized water, and dry it under vacuum to yield the final product, 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid.
Expected Yield: 80-90%
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, HRMS, and its melting point should be determined.
Low yield in Step 1: Ensure the hydroxylamine hydrochloride is fully dissolved and that the reaction is heated to a sufficient reflux. Incomplete reaction can be addressed by extending the reaction time.
Low yield in Step 2: The nitrile oxide intermediate is reactive and can dimerize. Ensure that the addition of the ethyl acetoacetate and triethylamine solution is performed promptly after the formation of the nitrile oxide. The use of anhydrous solvents is critical in this step.
Incomplete hydrolysis in Step 3: If the hydrolysis is sluggish, gentle heating (e.g., to 40 °C) can be applied. Ensure that a sufficient excess of lithium hydroxide is used.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and reproducible method for the preparation of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid. By following these step-by-step instructions and adhering to standard laboratory safety practices, researchers can successfully synthesize this valuable compound for further investigation in their drug discovery and development programs.
References
Jayanth, T. T., et al. (1973). A new synthesis of benzoxazoles. Indian Journal of Chemistry, 11, 1124.
Waldo, J. P., & Larock, R. C. (2007). Synthesis of highly substituted isoxazoles by electrophilic cyclization. An efficient synthesis of valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]
Sciforum. (2016). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Molbank, 2016(4), M911. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]
Waldo, J. P., & Larock, R. C. (2005). Synthesis of isoxazoles via electrophilic cyclization. Organic Letters, 7(23), 5203–5205. [Link]
The Journal of Organic Chemistry. (1985). The Vilsmeier-Haack reaction of isoxazolin-5-ones. Synthesis and reactivity of 2-(dialkylamino)-1,3-oxazin-6-ones. The Journal of Organic Chemistry, 50(23), 4615–4621. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles via Electrophilic Cyclization. [Link]
Canadian Journal of Chemistry. (1969). Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. Canadian Journal of Chemistry, 47(1), 1–9. [Link]
Diabetologia. (2006). Synthesis and structure of ( S , R )-3-phenyl-4,5-dihydro-5-isoxasole acetic acid (VGX-1027). Diabetologia, 49, 2459–2470. [Link]
Molecules. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 235. [Link]
Joseph, L., & George, M. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Pharmaceutical and Clinical Research, 16(7), 118-125. [Link]
Preprints.org. (2024). Construction of Isoxazole ring: An Overview. Preprints.org. [Link]
ResearchGate. (2002). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 41B(10), 2071-2075. [Link]
RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34221-34246. [Link]
Google Patents. (2015).
Academic Journal of Life Sciences. (2018). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 4(11), 74-78. [Link]
ResearchGate. (2002). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. Indian Journal of Chemistry - Section A, 41(10), 2071-2075. [Link]
Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][6][7] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry, 14(1), 1-6. [Link]
Molecules. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(4), 1325–1341. [Link]
Application Notes and Protocols for the Utilization of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid in Organic Synthesis
Introduction: The Strategic Value of a Unique Heterocyclic Building Block In the landscape of modern medicinal chemistry and drug discovery, the isoxazole scaffold holds a privileged position due to its wide spectrum of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of a Unique Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug discovery, the isoxazole scaffold holds a privileged position due to its wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The incorporation of a thiophene moiety can further enhance the pharmacological profile of these molecules. The subject of this guide, 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid , is a bespoke building block that marries the favorable attributes of both the isoxazole and thiophene rings, connected by a strategically placed acetic acid side chain. This side chain provides a versatile handle for the synthesis of a diverse array of derivatives, primarily through amide bond formation and esterification.
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. We will delve into the synthesis of this key building block and provide detailed, field-proven protocols for its application in the synthesis of novel chemical entities. The causality behind experimental choices will be elucidated to empower the user with a deep understanding of the underlying chemical principles.
Part 1: Synthesis of the Building Block: A Plausible and Reliable Pathway
The proposed synthetic workflow is as follows:
Figure 1: Proposed synthetic workflow for 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid.
Step 1: Synthesis of 3-Methyl-5-(thiophen-3-yl)isoxazole-4-carboxylic acid
The initial step involves the construction of the core isoxazole ring system. A highly efficient method for the synthesis of 3,4,5-trisubstituted isoxazoles is the [3+2] cycloaddition of a nitrile oxide with a 1,3-dicarbonyl compound.[4] In this protocol, we will generate the nitrile oxide in situ from 3-acetylthiophene oxime.
Protocol 1: Synthesis of 3-Methyl-5-(thiophen-3-yl)isoxazole-4-carboxylic acid
Reagent
MW
Amount
Moles
Equivalents
3-Acetylthiophene
126.18
10.0 g
79.2 mmol
1.0
Hydroxylamine HCl
69.49
6.6 g
95.0 mmol
1.2
Sodium Acetate
82.03
7.8 g
95.0 mmol
1.2
Ethanol
46.07
150 mL
-
-
Ethyl Acetoacetate
130.14
12.4 g
95.0 mmol
1.2
N-Chlorosuccinimide (NCS)
133.53
10.6 g
79.2 mmol
1.0
Pyridine
79.10
6.3 g
79.2 mmol
1.0
Dichloromethane (DCM)
84.93
200 mL
-
-
Sodium Hydroxide
40.00
10.0 g
250 mmol
3.16
Water
18.02
100 mL
-
-
6M HCl
-
q.s.
-
-
Procedure:
Oxime Formation: To a solution of 3-acetylthiophene (10.0 g, 79.2 mmol) in ethanol (150 mL) in a 500 mL round-bottom flask, add hydroxylamine hydrochloride (6.6 g, 95.0 mmol) and sodium acetate (7.8 g, 95.0 mmol). Reflux the mixture for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water (100 mL) and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 3-acetylthiophene oxime, which can be used in the next step without further purification.
Nitrile Oxide Generation and Cycloaddition: Dissolve the crude oxime in dichloromethane (DCM, 200 mL) in a 500 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet. Add ethyl acetoacetate (12.4 g, 95.0 mmol) and pyridine (6.3 g, 79.2 mmol). Cool the mixture to 0 °C in an ice bath. Slowly add a solution of N-chlorosuccinimide (NCS) (10.6 g, 79.2 mmol) in DCM (100 mL) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
Ester Hydrolysis: To the reaction mixture, add a solution of sodium hydroxide (10.0 g, 250 mmol) in water (100 mL). Stir vigorously for 6 hours at room temperature.
Final Work-up and Isolation: Separate the aqueous layer and wash the organic layer with water (50 mL). Combine the aqueous layers and acidify to pH 2 with 6M HCl. The precipitate formed is collected by filtration, washed with cold water, and dried under vacuum to yield 3-methyl-5-(thiophen-3-yl)isoxazole-4-carboxylic acid.
Causality of Experimental Choices:
The in situ generation of the nitrile oxide from the oxime using NCS and a base (pyridine) is a mild and efficient method that avoids the isolation of the potentially unstable hydroximoyl chloride.[4]
The direct hydrolysis of the resulting ester in a one-pot fashion simplifies the procedure and improves overall efficiency.
Step 2: Arndt-Eistert Homologation to 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid
The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of carboxylic acids.[5][6][7] This three-stage process involves the conversion of the carboxylic acid to an acid chloride, reaction with diazomethane to form a diazoketone, and finally, a silver-catalyzed Wolff rearrangement in the presence of water to yield the homologous carboxylic acid.
Acid Chloride Formation: To a solution of 3-methyl-5-(thiophen-3-yl)isoxazole-4-carboxylic acid (5.0 g, 22.4 mmol) in anhydrous DCM (100 mL), add thionyl chloride (2.0 mL, 26.9 mmol) and a catalytic amount of DMF (2 drops). Reflux the mixture for 2 hours. Monitor the reaction by the cessation of gas evolution.
Diazoketone Synthesis (Caution: Diazomethane is toxic and explosive. This step must be performed in a dedicated fume hood with appropriate safety precautions): Cool the acid chloride solution to 0 °C. Slowly add a freshly prepared ethereal solution of diazomethane (~0.4 M, ~120 mL) until a persistent yellow color is observed. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
Wolff Rearrangement: Carefully remove the excess diazomethane and solvent under a gentle stream of nitrogen. To the crude diazoketone, add 1,4-dioxane (50 mL) and water (10 mL). Heat the mixture to 60 °C and add silver(I) oxide (0.5 g, 2.16 mmol) portion-wise. Stir the reaction at 60 °C for 3 hours.
Work-up and Purification: Cool the reaction mixture and filter through a pad of Celite to remove the silver catalyst. Concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL). Acidify the combined aqueous layers to pH 2 with 6M HCl and extract with ethyl acetate (3 x 75 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid .
Trustworthiness of the Protocol:
The Arndt-Eistert synthesis is a well-established transformation.[5][7][8] The use of thionyl chloride for acid chloride formation is standard, and the Wolff rearrangement catalyzed by silver oxide is a high-yielding reaction.[9][10] The protocol is designed to be self-validating through standard analytical techniques (TLC, NMR, MS) at each stage.
Part 2: Application in Amide Bond Formation
The carboxylic acid functionality of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid is a prime site for derivatization via amide bond formation. This is one of the most frequently utilized reactions in medicinal chemistry for the synthesis of bioactive molecules.[11][12] We present a detailed protocol using HATU, a highly efficient and widely used coupling reagent known for its rapid reaction times and low epimerization rates, particularly with heteroaromatic carboxylic acids.[6][9]
Figure 2: General workflow for HATU-mediated amide coupling.
Protocol 3: HATU-Mediated Amide Coupling
This protocol details the synthesis of a representative amide derivative using benzylamine. The conditions can be adapted for a wide range of primary and secondary amines.
Reaction Setup: To a solution of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid (237 mg, 1.0 mmol) in anhydrous DMF (5 mL) in a dry round-bottom flask under a nitrogen atmosphere, add HATU (418 mg, 1.1 mmol).
Base Addition: Add DIPEA (0.35 mL, 2.0 mmol) to the mixture and stir for 10 minutes at room temperature. The solution should become clear.
Amine Addition: Add benzylamine (0.12 mL, 1.1 mmol) to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
Work-up: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
Purification: Combine the organic layers and wash with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.
Mechanistic Rationale for Reagent Choice:
HATU is an aminium-based coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisouronium species. This intermediate then reacts with the amine to form the amide bond.[5][6][7] DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt of HATU, facilitating the reaction.[9] The choice of DMF as a solvent is due to its excellent solvating properties for all reactants and intermediates.
Part 3: Application in Esterification
Esterification of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid provides another avenue for creating diverse libraries of compounds for biological screening. We present a reliable protocol for esterification using a carbodiimide-mediated coupling with DMAP as a catalyst, a method well-suited for a variety of alcohols.[13][14][15]
Figure 3: General workflow for EDC/DMAP-mediated esterification.
Protocol 4: EDC/DMAP-Mediated Esterification
This protocol details the synthesis of the benzyl ester as a representative example.
Reaction Setup: To a solution of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid (237 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a dry round-bottom flask, add benzyl alcohol (0.12 mL, 1.2 mmol) and 4-DMAP (12 mg, 0.1 mmol).
Coupling Reagent Addition: Cool the mixture to 0 °C and add EDC.HCl (230 mg, 1.2 mmol) portion-wise.
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
Work-up: Dilute the reaction mixture with DCM (20 mL) and wash with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the pure benzyl ester.
Expertise in Reagent Selection:
EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[13] DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a more reactive DMAP-acylated intermediate, which is then readily attacked by the alcohol. This catalytic cycle significantly accelerates the esterification process.[14][16]
Summary and Outlook
This guide has provided a plausible and robust synthetic route to the valuable building block, 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid, and detailed protocols for its application in the synthesis of amide and ester derivatives. The methodologies presented are based on well-established chemical principles and are designed to be readily implemented in a standard synthetic laboratory. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently utilize this versatile building block to explore new chemical space and develop novel compounds with potential therapeutic applications.
References
Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 200-208. [Link]
Chemistry Lover. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]
Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 71, 152898. [Link]
Pandhurnekar, C. P., et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research, 12(3), 44-50.
A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews, 17(2), 526-538. [Link]
Ahmad, I., et al. (2018). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Tropical Journal of Pharmaceutical Research, 17(5), 895-902. [Link]
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 8213-8243. [Link]
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2022). International Journal of Creative Research Thoughts, 10(5), a483-a494. [Link]
Al-Tel, T. H. (2011). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 20(8), 1105-1123. [Link]
Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (2022). Journal of Chemical and Pharmaceutical Research, 14(3), 1-8.
Request PDF. (2022). An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives. [Link]
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2012). Chinese Journal of Organic Chemistry, 32(10), 1953-1959. [Link]
Kumar, S., et al. (2021). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 11(53), 33267-33281. [Link]
The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. (2025, August 10). MDPI. [Link]
2-(4-((5-(BENZO[B]THIOPHEN-3-YL)-1H-TETRAZOL-1-YL)METHYL)PHENYL)-5-(DIFLUOROMETHYL)-1,3,4-OXADIAZOLE DERIVATIVES AND SIMILAR COMPOUNDS AS SELECTIVE INHIBITORS OF HISTONE DEACETYLASE 6 (HDAC6) FOR USE IN TREATING E.G. PERIPHERAL NEUROPATHY. (2022). WIPO Patent Application WO/2022/029041. [Link]
Baran, P. S. (n.d.). New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. Baran Lab. [Link]
SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][5][7] OXAZIN-4-YL) ACETATE DERIV. (2021). Rasayan Journal of Chemistry, 14(1), 263-268. [Link]
Patel, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 1-14. [Link]
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
Selective Electroreductive Cross-Coupling of N-Heteroarenes and Aryl Carboxylic Derivatives. (2025, November 7). Journal of the American Chemical Society. [Link]
Bioactive 2-oxazolines: a new approach via one-pot, four-component reaction. (2007, May 10). Organic Letters, 9(10), 1939-1942. [Link]
A novel aromatic carbocation-based coupling reagent for esterification and amidation reactions. (2019). Chemical Communications, 55(72), 10731-10734. [Link]
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In Vivo Dosing Protocols and Pharmacokinetic Profiling for 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid
Executive Summary & Physicochemical Profiling 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid (CAS: 1374408-22-6) is a specialized small-molecule chemotype characterized by a lipophilic thiophene ring, a central i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Physicochemical Profiling
2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid (CAS: 1374408-22-6) is a specialized small-molecule chemotype characterized by a lipophilic thiophene ring, a central isoxazole core, and a terminal acetic acid moiety. This specific structural arrangement is highly representative of compounds evaluated in immunomodulatory pathways, free fatty acid receptor 1 (FFAR1/GPR40) agonism, and specific receptor antagonism[1][2].
The presence of the acetic acid group (estimated
pKa≈4.5
) dictates the molecule's in vivo behavior. In the acidic environment of the rodent stomach, the compound remains unionized, favoring rapid passive cellular diffusion. However, this same lipophilicity severely limits its aqueous solubility, making intravenous (IV) administration challenging without inducing precipitation or hemolysis. Therefore, a robust, self-validating preclinical formulation and dosing strategy is critical to obtaining reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data[3][4].
Formulation Strategy & Causality
To ensure systemic exposure without vehicle-induced toxicity, the formulation must thermodynamically stabilize the thiophene-isoxazole core while maintaining the solubility of the acetic acid tail.
Causality: DMSO disrupts the crystalline lattice of the pure powder. HPBCD is specifically chosen because its hydrophobic cavity forms an inclusion complex with the lipophilic thiophene ring, leaving the polar acetic acid tail exposed to the aqueous saline. This prevents micro-precipitation upon injection into the neutral pH of the bloodstream[5].
Per Os (PO) Vehicle: 5% DMSO + 40% PEG400 + 55% Saline.
Causality: A solution (rather than a suspension) is preferred for early PK studies to eliminate dissolution-rate-limited absorption. PEG400 acts as a co-solvent that maintains the drug in solution even when diluted by gastric fluids, ensuring accurate
Cmax
and AUC calculations[3].
Table 1: Vehicle Preparation Matrix
Administration Route
Target Concentration
Vehicle Composition (v/v)
Preparation Sequence (Critical for Stability)
Intravenous (IV)
0.6 mg/mL
10% DMSO / 20% HPBCD / 70% Saline
Dissolve compound in DMSO
→
Add 20% HPBCD (aq) dropwise while vortexing
→
Q.S. with Saline.
Oral (PO)
1.0 mg/mL
5% DMSO / 40% PEG400 / 55% Saline
Dissolve compound in DMSO
→
Add PEG400 and sonicate
→
Q.S. with Saline.
Step-by-Step In Vivo Protocols
The following protocols are designed as self-validating systems for rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats). Every step includes built-in quality control (QC) checkpoints.
Protocol A: Pharmacokinetic (PK) Execution
Animal Acclimation & Grouping: Acclimate 8-week-old male C57BL/6 mice for 7 days. Fast the PO group for 12 hours prior to dosing to eliminate food-effect variability on the absorption of the acidic moiety; provide water ad libitum.
Dosing:
IV Group: Administer 3 mg/kg via lateral tail vein injection (Dosing volume: 5 mL/kg).
PO Group: Administer 10 mg/kg via oral gavage (Dosing volume: 10 mL/kg).
Serial Blood Sampling: Collect 50 µL of blood via the saphenous vein into
K2EDTA
coated tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Causality: The dense early sampling (5–30 mins) is critical to accurately capture the distribution phase (
α
-phase) and
Cmax
, while the 8–24 hour points are mathematically required to calculate the terminal elimination half-life (
t1/2
) and total clearance[3][4].
Plasma Separation: Centrifuge blood at 4,000
×
g for 10 minutes at 4°C within 30 minutes of collection. Snap-freeze plasma on dry ice.
Protocol B: LC-MS/MS Bioanalysis & Validation
Protein Precipitation (Self-Validating Step): Acidic drugs like isoxazole-acetic acids bind heavily to plasma albumin (>90%). To ensure complete recovery, aliquot 10 µL of plasma and add 50 µL of Acetonitrile containing 0.1% Formic Acid and an internal standard (e.g., Tolbutamide).
Causality: The formic acid lowers the pH below the drug's
pKa
, neutralizing the acetic acid moiety, breaking ionic bonds with albumin, and forcing the compound into the organic phase.
QC Validation: Alongside study samples, process a standard curve (1–5000 ng/mL) and Quality Control (QC) samples spiked into blank mouse plasma. The assay is validated only if QCs fall within
±
15% of their nominal concentrations.
Quantification: Analyze the supernatant via LC-MS/MS using a C18 column and multiple reaction monitoring (MRM) in negative electrospray ionization (ESI-) mode, which is highly sensitive for carboxylic acids.
Note: Values are representative targets for optimized isoxazole-acetic acid derivatives based on class-wide PK modeling.
Parameter
Unit
IV (3 mg/kg)
PO (10 mg/kg)
Biological Implication
Cmax
ng/mL
4,500
2,100
Sufficient to drive early target receptor saturation.
Tmax
hr
0.08
0.5 - 1.0
Rapid GI absorption due to unionized state in stomach.
AUC0−∞
ng·hr/mL
6,200
14,500
High systemic exposure; indicates metabolic stability.
t1/2
hr
3.5
4.2
Supports once-daily (QD) or twice-daily (BID) dosing.
Bioavailability (F)
%
N/A
~70%
Excellent oral translation for efficacy studies.
Mechanistic Visualizations
Preclinical in vivo workflow for 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid.
Pharmacokinetic distribution and target engagement pathway for the isoxazole-acetic acid.
References
Benchchem. Application Notes and Protocols for In Vivo Mouse Studies with Novel Compounds. 3
Biotech Farm. Drug delivery systems preclinical testing.4
Stosic-Grujicic, S., et al. (2007). A potent immunomodulatory compound, (S,R)-3-Phenyl-4,5-dihydro-5-isoxazole acetic acid, prevents spontaneous and accelerated forms of autoimmune diabetes in NOD mice... PubMed. 1
EMBL-EBI ChEMBL Database. Identification of highly potent and orally available free fatty acid receptor 1 agonists bearing isoxazole scaffold (CHEMBL4219056). 2
MDPI. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53. 5
Application Notes & Protocols: A Framework for Characterizing the In Vitro Bioactivity of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid
Introduction: Rationale for a Tiered Assay Approach The compound 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid is a novel small molecule with structural motifs, such as the isoxazole ring, that are present in a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Rationale for a Tiered Assay Approach
The compound 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid is a novel small molecule with structural motifs, such as the isoxazole ring, that are present in a variety of biologically active compounds.[1] The isoxazole scaffold is known to be a versatile core in molecules designed for a range of pharmacological effects, including anti-inflammatory and anticancer activities.[1] However, as of this writing, the specific biological activities and mechanism of action for this particular compound are not extensively characterized in the public domain.
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct an initial characterization of this compound's effects in cell-based models. The proposed workflow is designed as a logical, tiered approach, starting with broad assessments of cytotoxicity and progressing to more focused mechanistic studies. This strategy ensures an efficient use of resources, allowing for go/no-go decisions at each stage and helping to build a comprehensive biological profile of the test compound.[2][3]
To be determined empirically. Predicted to be soluble in DMSO.
N/A
Tier 1: Foundational Viability and Cytotoxicity Assessment
Scientific Rationale: The initial and most critical step in characterizing any novel compound is to determine its effect on cell viability and establish a therapeutic or effective concentration range.[2][3] These assays identify the concentrations at which the compound is cytotoxic, cytostatic, or non-toxic. This information is essential for designing all subsequent experiments, ensuring that observed effects in functional assays are not simply a consequence of widespread cell death. We will describe two common methods: a metabolic-based assay (MTT) and an ATP-based assay (CellTiter-Glo®).
Workflow for Tier 1 Screening
Caption: Tier 1 workflow for cytotoxicity screening.
Protocol 1.1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6]
Materials:
96-well flat-bottom tissue culture plates
Chosen cell line (e.g., A549, HeLa, HepG2)
Complete culture medium
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
Microplate spectrophotometer (ELISA reader)
Step-by-Step Methodology:
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.[8][9]
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[8][9][10]
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[10] Cover the plate and shake on an orbital shaker for 15 minutes.[7]
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[6][7]
This homogeneous assay quantifies ATP, which is a marker of metabolically active cells.[11][12] The luminescent signal is proportional to the amount of ATP present, and therefore to the number of viable cells in culture.[12]
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, but use opaque-walled plates. The final volume in each well before adding the reagent should be 100 µL.[11]
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the final reagent, as per the manufacturer's instructions.[11][13]
Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes.[11][13][14]
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[11]
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[11][13][14]
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][13][14]
Data Acquisition: Measure luminescence using a plate-reading luminometer.[14]
Tier 2: Functional and Pathway-Specific Screening
Scientific Rationale: Once the cytotoxic profile is established, the next tier involves screening for specific functional effects at non-toxic concentrations. The structural features of the compound can guide the selection of relevant assays. For instance, many small molecules are designed to modulate key signaling pathways involved in inflammation or cancer, such as the NF-κB pathway.[15][16][17] A reporter gene assay is an excellent high-throughput method to screen for such activity.[17][18]
Protocol 2.1: NF-κB Luciferase Reporter Assay
This assay utilizes a cell line engineered to express the luciferase gene under the control of NF-κB response elements.[19][20] An increase or decrease in luciferase activity reflects the activation or inhibition of the NF-κB pathway.[19]
Materials:
NF-κB reporter cell line (e.g., HEK293T-NF-κB-luc)
Cell Lysis and Signal Generation: Equilibrate the plate to room temperature. Add the luciferase assay reagent according to the manufacturer's protocol. This single reagent typically lyses the cells and contains the substrate for the luciferase reaction.[19]
Data Acquisition: Incubate for 10 minutes at room temperature and measure the luminescent signal with a luminometer.[14]
Tier 3: Mechanistic Elucidation
Scientific Rationale: If Tier 1 assays reveal cytotoxicity or Tier 2 assays show pathway modulation, the final tier aims to elucidate the underlying mechanism. If cytotoxicity is observed, it is crucial to determine if the cells are dying via apoptosis. The Caspase-Glo® 3/7 assay is a specific and sensitive method for this. If a signaling pathway like NF-κB or MAPK is modulated, Western blotting can confirm the effect by measuring the phosphorylation status of key pathway proteins.[16][21][22]
Technical Support Center: Optimizing Chromatographic Separation of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid
Welcome to the technical support guide for the analysis of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid. This document is designed for researchers, analytical scientists, and drug development professionals who...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the analysis of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid. This document is designed for researchers, analytical scientists, and drug development professionals who are working on developing and optimizing chromatographic methods for this compound. As an acidic molecule with multiple heterocyclic rings, its separation presents unique challenges, most notably the potential for poor peak shape and the need for a stability-indicating method. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you achieve robust and reliable results.
This section addresses the most common issues encountered during the method development process for this analyte.
Q1: I'm starting from scratch. What is a good baseline HPLC method for separating 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid?
A1: An excellent starting point for an acidic compound like this is a reversed-phase HPLC (RP-HPLC) method that controls the ionization state of the molecule. The primary goal is to suppress the ionization of the carboxylic acid group to achieve good retention and symmetrical peak shape.[1] A low-pH mobile phase is critical for this.
Here is a robust baseline method to begin your work. For Mass Spectrometry (MS) compatibility, replace the non-volatile phosphoric acid with 0.1% formic acid.[2]
A standard C18 column is the workhorse for reversed-phase chromatography.[3] Ensure it is a modern, end-capped column to minimize secondary interactions.
Mobile Phase A
0.1% Phosphoric Acid (H₃PO₄) in HPLC-Grade Water
Creates a low pH environment (~2.1) to keep the analyte in its neutral, protonated form, enhancing retention and preventing peak tailing.[4]
Mobile Phase B
Acetonitrile (ACN)
A common, effective organic modifier for reversed-phase separations.
Gradient Program
0-2 min: 30% B2-15 min: 30% to 85% B15-17 min: 85% B17-18 min: 85% to 30% B18-25 min: 30% B (Equilibration)
A gradient is recommended to ensure elution of the main peak with good shape and to clean the column of any late-eluting impurities. Adjust the starting %B and gradient slope based on initial results.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Maintaining a constant column temperature is crucial for stable, reproducible retention times.[5]
Detection
UV at 254 nm or Wavelength Maximum (λmax)
The aromatic rings (thiophene, isoxazole) provide strong UV absorbance. A diode array detector (DAD) scan is recommended to determine the optimal λmax for maximum sensitivity.
Injection Volume
10 µL
A typical starting volume. Adjust as needed based on sample concentration and detector response.
Sample Diluent
50:50 Acetonitrile/Water
The diluent should be similar to the initial mobile phase conditions to prevent peak distortion.
Q2: My chromatogram shows a symmetrical peak, but the retention time is drifting between injections. What should I check?
A2: Retention time instability is a common issue that points to a lack of system equilibrium or consistency. Here are the primary factors to investigate:
Insufficient Column Equilibration: This is the most frequent cause. Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection and between runs. For the method above, a 7-minute equilibration is a good starting point.
Mobile Phase Preparation: If preparing the mobile phase online (using a mixer), ensure the pump is functioning correctly. If preparing manually, ensure the components are accurately measured and thoroughly mixed. Inconsistent mobile phase composition will directly impact retention time.[5]
Temperature Fluctuations: An unstable column temperature will cause retention times to drift. Using a column oven is essential for reproducible chromatography.[5]
Pump and Flow Rate Issues: Check for pressure fluctuations, which may indicate a leak in the system or a problem with the pump seals or check valves. Ensure the flow rate is stable and accurate.
pH Drifting: If using a buffer, ensure it has adequate buffering capacity at the target pH and is stable over the course of the analytical run.[6]
Q3: I am observing significant peak tailing. What is causing this and how can I achieve a symmetrical peak?
A3: Peak tailing is the most common problem for acidic and basic analytes. It is almost always caused by unwanted secondary interactions between the analyte and the stationary phase.[7] The primary culprit is the interaction of your acidic analyte with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.
This troubleshooting workflow and the subsequent table will guide you in diagnosing and resolving the issue.
reducing byproducts in the synthesis of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid
Technical Support Center: Synthesis of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid Welcome to the technical support guide for the synthesis of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid. This docum...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid
Welcome to the technical support guide for the synthesis of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthetic route and minimize the formation of critical byproducts. Our focus is on providing causal explanations and actionable protocols to enhance purity and yield.
Overview of the Core Synthesis
The principal synthetic route to the target molecule involves a [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition or Huisgen cycloaddition) between a nitrile oxide and an alkyne dipolarophile.[1][2][3] This powerful reaction forms the core isoxazole heterocycle. The key steps are generally:
Formation of Acetonitrile Oxide: Generation of the reactive 1,3-dipole, acetonitrile oxide, typically in situ from a stable precursor like acetaldoxime.
1,3-Dipolar Cycloaddition: Reaction of the nitrile oxide with a β-keto ester or a related alkyne bearing the thiophene moiety to form the 3-methyl-5-(thiophen-3-yl)isoxazol-4-yl core.
Hydrolysis: Conversion of the ester group at the 4-position to the final acetic acid functionality.
This guide will primarily address byproduct formation during the critical cycloaddition step, which is the most common source of impurities.
Troubleshooting & FAQ
FAQ 1: My reaction mixture shows significant formation of a furoxan dimer. What is causing this and how can I prevent it?
Answer:
Causality: This is the most common and critical issue. Nitrile oxides are highly reactive and unstable intermediates.[4][5] In the absence of a reactive dipolarophile (your alkyne), they rapidly dimerize to form stable 1,2,5-oxadiazole-2-oxides, commonly known as furoxans.[4][6] This dimerization is a competing side reaction that consumes your key intermediate, reducing the overall yield of the desired isoxazole. The reaction proceeds through a stepwise mechanism involving a dinitrosoalkene diradical intermediate.[6][7][8]
Troubleshooting Strategies:
The core principle to prevent furoxan formation is to ensure that the generated nitrile oxide reacts with the intended alkyne partner as quickly as possible, keeping its transient concentration low.
In Situ Generation & Slow Addition: Generate the nitrile oxide in situ in the presence of the alkyne. This is achieved by the slow, dropwise addition of an oxidant (like sodium hypochlorite or N-chlorosuccinimide) or a dehydrohalogenating agent (like triethylamine) to a solution containing both the aldoxime precursor and the alkyne. This prevents a buildup of the nitrile oxide concentration.
Temperature Control: Perform the reaction at a reduced temperature (e.g., 0-5 °C). The dimerization reaction has a low activation energy, but reducing the temperature can slow this side reaction more significantly than the desired cycloaddition.[6]
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkyne dipolarophile relative to the nitrile oxide precursor. This increases the probability of the desired intermolecular reaction over self-dimerization.
FAQ 2: I'm observing two distinct isoxazole products in my LC-MS/NMR analysis. Why am I getting a regioisomeric byproduct?
Answer:
Causality: The 1,3-dipolar cycloaddition of a nitrile oxide (R-CNO) to an unsymmetrical alkyne can theoretically produce two different regioisomers: the 3,5-disubstituted isoxazole (your desired product) and the 3,4-disubstituted isoxazole. The regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile, as explained by Frontier Molecular Orbital (FMO) theory.[9][10] For the synthesis of the target molecule, where the alkyne is typically an activated species like ethyl 2-(thiophen-3-yl)-4-oxobut-2-enoate or a related β-keto ester, the reaction is generally highly regioselective for the desired 3,5-isomer.[11][12] However, suboptimal conditions or alternative synthetic routes can lead to a loss of this selectivity.
Troubleshooting Strategies:
Confirm Your Alkyne Structure: Ensure your dipolarophile is correctly designed. The use of an electron-withdrawing group (like the ester in your precursor) on the alkyne is crucial for directing the regioselectivity. The reaction of nitrile oxides with α,β-alkynyl carbonyl compounds typically yields 4-acylisoxazoles, which is the scaffold of your target.[11][13]
Solvent Choice: The polarity of the solvent can sometimes influence regioselectivity. While less common for this specific reaction, it is a parameter to consider. Toluene is often a good starting point for achieving clean cycloadditions.[14]
Catalysis: While often performed thermally, some 1,3-dipolar cycloadditions can be catalyzed. For instance, copper(I)-catalyzed reactions are famous for controlling regioselectivity in azide-alkyne cycloadditions (a related "click" reaction), though this is less common for nitrile oxides.[15][16] Sticking to established, non-catalyzed thermal methods is often the most reliable way to ensure high regioselectivity for this specific transformation.
FAQ 3: My final product is contaminated with the ethyl ester starting material after the hydrolysis step. How can I drive the reaction to completion?
Answer:
Causality: This is a straightforward issue of incomplete reaction. The saponification (base-mediated hydrolysis) of the ethyl ester to the carboxylic acid requires sufficient time, temperature, and equivalents of base to proceed to completion. Steric hindrance around the ester group can sometimes slow down the rate of hydrolysis.
Troubleshooting Strategies:
Increase Base Equivalents: Use a larger excess of the base (e.g., 3-5 equivalents of LiOH or NaOH).
Elevate Temperature: Gently heat the reaction mixture. For many ester hydrolyses, refluxing in a solvent mixture like THF/water or ethanol/water is effective. Microwave-assisted hydrolysis can also dramatically reduce reaction times and improve yields.[17]
Increase Reaction Time: Monitor the reaction by TLC or LC-MS. If you observe the starting material, simply allow the reaction to proceed for a longer duration until it is fully consumed.
Choice of Solvent: Ensure a co-solvent (like THF or ethanol) is used to fully dissolve the ester starting material in the aqueous base, allowing for efficient reaction at the phase interface.
Optimized Protocol & Data
Protocol: Minimized-Byproduct Synthesis of the Isoxazole Core
This protocol details the critical in situ generation and cycloaddition step to favor the formation of ethyl 2-(3-methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetate over the furoxan dimer.
Step-by-Step Methodology:
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 2-(thiophen-3-yl)-4-oxobut-2-enoate (1.0 eq) and acetaldoxime (1.1 eq) in anhydrous dichloromethane (DCM).
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
In Situ Generation: Prepare a solution of sodium hypochlorite (aqueous, 10-15%) or N-chlorosuccinimide (NCS) (1.1 eq) in DCM. Add this solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours. The slow addition is critical.
Reaction: After the addition is complete, add triethylamine (1.2 eq) dropwise. Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 12-18 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the alkyne starting material.
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired isoxazole ester.
Table 1: Effect of Reaction Conditions on Byproduct Formation
The following table illustrates the typical impact of key parameters on the ratio of the desired product to the furoxan dimer byproduct.
Entry
Condition Variation
Temperature
Product:Byproduct Ratio (Approx.)
Rationale
1
Optimized: Slow addition (2h)
0 °C
>95:5
Low nitrile oxide concentration and temperature suppress dimerization.
2
Fast Addition: All at once
0 °C
60:40
High transient concentration of nitrile oxide favors dimerization.
3
Elevated Temp: Slow addition (2h)
Room Temp.
85:15
Dimerization is kinetically more favorable at higher temperatures.
4
No Excess Alkyne: 1:1 Stoichiometry
0 °C
90:10
Reduced probability of desired cycloaddition increases relative dimerization.
Workflow & Mechanistic Diagrams
Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and resolving common purity issues during the synthesis.
Caption: Troubleshooting workflow for byproduct identification and resolution.
Reaction Mechanism: Desired vs. Competing Pathway
This diagram illustrates the desired 1,3-dipolar cycloaddition pathway versus the competing dimerization of the nitrile oxide intermediate.
Caption: Competing reaction pathways for the nitrile oxide intermediate.
References
Houk, K. N., et al. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420-15425. [Link]
Houk, K. N., et al. (2003). Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. PubMed, 125(50), 15420-5. [Link]
Pasinszki, T., et al. (2014). Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing. [Link]
Reddy, B. V. S., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, 23(3), 853-858. [Link]
ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate. [Link]
Gierlich, J., et al. (2007). The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. PMC. [Link]
Li, Z., et al. (2015). Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Beilstein Journals. [Link]
Catak, S., et al. (2017). The 1,3-Dipolar Cycloaddition: From Conception to Quantum Chemical Design. PMC. [Link]
Gacoin, T., et al. (2007). Click Chemistry in CuI-zeolites: The Huisgen [3 + 2]-Cycloaddition. Organic Letters, 9(5), 711-714. [Link]
IJRPC. (n.d.). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC. [Link]
Young, D. G. J., & Zeng, D. (2004). REGIOSELECTIVITY OF INTRAMOLECULAR NITRILE OXIDE–ALLENE CYCLOADDITIONS. HETEROCYCLES, 62, 121-125. [Link]
Gautam, K. C., et al. (2017). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 656-677. [Link]
Naka, T., et al. (2025). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Chemical & Pharmaceutical Bulletin, 73(11), 1065-1074. [Link]
Chem Help ASAP. (2020, February 9). 1,3-dipolar cycloaddition reactions. YouTube. [Link]
Sarlah, D., et al. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(31), 12293-12307. [Link]
Johnson, J. S., et al. (2017). Catalytic Enantioselective [3 + 2] Cycloaddition of α-Keto Ester Enolates and Nitrile Oxides. PMC. [Link]
Chem-Station. (2014, February 21). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station International Edition. [Link]
Preprints.org. (2025, August 7). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds – An Approach to Spiro-N-Heterocycles. Preprints.org. [Link]
Kumar, A., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
Kumar, R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32903-32922. [Link]
Delso, I., et al. (n.d.). Site- and regioselectivity of nitrile oxide-allene cycloadditions: DFT-based semiquantitative predictions. AIR Unimi. [Link]
ResearchGate. (2025, November 29). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. ResearchGate. [Link]
ResearchGate. (n.d.). Synthesis of 3-(aryl)-5-(thiophen-2-yl)isoxazole and 5-(aryl)-3-(thiophen-2-yl)isoxazole. ResearchGate. [Link]
Salman, H. M., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]
Zhao, L., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(17), 19351-19374. [Link]
Samelyuk, Y., et al. (2022). Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl). Žurnal Organìčnoï ta Farmacevtičnoï Hìmìï, 20(3), 3-10. [Link]
Flores-Alamo, M., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PMC. [Link]
Ryu, J. Y., et al. (2011). (S)-[5-Methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol. PMC. [Link]
Asian Journal of Organic & Medicinal Chemistry. (2021, March 24). oxazolo. Asian Journal of Organic & Medicinal Chemistry. [Link]
D'hooghe, M., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14769-14780. [Link]
Ataniyazov, O., et al. (2026, January 31). Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. Portal de Periódicos da UFMS. [Link]
MDPI. (2025, August 30). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. MDPI. [Link]
Xu, X., et al. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 18, 6-12. [Link]
overcoming steric hindrance when coupling 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid
Welcome to the Technical Support Center for advanced amide bond formation. This guide is specifically engineered for researchers and drug development professionals struggling with the coupling of 2-(3-Methyl-5-(thiophen-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced amide bond formation. This guide is specifically engineered for researchers and drug development professionals struggling with the coupling of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid .
Here, we bypass generic advice and dissect the specific mechanistic barriers of this molecule, providing self-validating protocols and troubleshooting logic to ensure your synthesis succeeds.
Part 1: Diagnostic Overview & Mechanistic Causality
While an acetic acid derivative (possessing a -CH₂- spacer) typically offers rotational flexibility, 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid presents a deceptive steric challenge. The planar isoxazole ring is flanked by a 3-methyl group and a bulky 5-(thiophen-3-yl) system. These substituents create a rigid "steric cleft."
When activated by standard reagents (e.g., carbodiimides), the resulting bulky intermediate restricts the rotation of the -CH₂- group, locking the carbonyl carbon into a conformation shielded by the thiophene's π-cloud. This shielding drastically reduces the rate of nucleophilic attack by the incoming amine, allowing side reactions (such as N-acylurea rearrangement) to outcompete amide formation . To overcome this, we must utilize coupling reagents that generate highly reactive, low-steric-profile intermediates, paired with bases small enough to penetrate the cleft for initial deprotonation .
Caption: Workflow for activating and coupling sterically hindered carboxylic acids.
Part 2: Frequently Asked Questions (FAQs)
Q: Why do standard carbodiimides like EDC/HOBt completely fail with this substrate?A: EDC forms an O-acylisourea intermediate. Within the restricted cleft of the 3,5-disubstituted isoxazole, this bulky intermediate blocks the approach of the amine. Because the intermolecular nucleophilic attack is sterically delayed, the intermediate undergoes a rapid intramolecular rearrangement into an unreactive N-acylurea dead-end product.
Q: Which coupling reagents are mechanistically suited for this specific isoxazole?A: We recommend uronium salts like HATU or COMU . HATU forms an OAt ester, which utilizes the nitrogen atom in its pyridine ring to hydrogen-bond with the incoming amine, pre-organizing the transition state and accelerating attack despite the steric bulk. COMU forms an Oxyma ester, which is less sterically demanding than standard benzotriazoles and highly reactive . For extreme cases, in situ acid fluoride generation via TFFH is the ultimate fallback, as the fluorine atom provides minimal steric bulk.
Q: Does my choice of base actually matter if the pH is correct?A: Absolutely. While N,N-Diisopropylethylamine (DIPEA) is the industry standard, its isopropyl groups make it exceptionally bulky. It often struggles to access and deprotonate the carboxylic acid within the isoxazole cleft. Switching to a smaller, less sterically hindered base like N-Methylmorpholine (NMM) or 2,4,6-Trimethylpyridine (TMP) accelerates the initial activation step .
Part 3: Troubleshooting Guide & Logic Tree
Caption: Troubleshooting logic tree for low-yielding amide coupling reactions.
Issue 1: High recovery of unreacted acid; no active ester observed.
Causality: The base is too bulky to deprotonate the acid, or the coupling reagent cannot physically approach the carboxylate.
Action: Replace DIPEA with NMM (3.0 eq). Ensure your solvent is anhydrous DMF or NMP to disrupt any intermolecular aggregation.
Issue 2: Active ester forms rapidly, but the amide product does not.
Causality: The activation was successful, but the transition state energy barrier for the amine's nucleophilic attack is too high due to the flanking thiophene/methyl groups.
Action: Increase the electrophilicity of the intermediate by switching from HATU to TFFH (forming an acid fluoride). Alternatively, apply gentle heating (40–50 °C) or microwave irradiation (75 °C for 15 mins) to overcome the activation energy barrier.
Part 4: Quantitative Reagent Comparison
Use the following data to select the appropriate reagent system based on your specific amine's nucleophilicity.
Reagent System
Intermediate Formed
Steric Bulk of Intermediate
Relative Reactivity
Epimerization Risk
Recommendation for Isoxazole-4-acetic acid
EDC / HOBt
OBt Ester
High
Low
Low
Not Recommended (High N-acylurea formation)
HATU / NMM
OAt Ester
Moderate
High
Low
Primary Choice (Good balance of reactivity/stability)
COMU / TMP
Oxyma Ester
Low
Very High
Very Low
Excellent (Ideal for secondary or hindered amines)
TFFH / NMM
Acid Fluoride
Minimal
Extreme
Moderate
Ultimate Fallback (Use if HATU/COMU fail)
Part 5: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the amine addition step without passing the LC-MS validation checkpoint.
Protocol A: High-Efficiency Coupling via COMU/NMM
Best for primary amines and moderately hindered secondary amines.
Pre-Activation: Dissolve 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid (1.0 eq, 0.1 M) in anhydrous NMP.
Deprotonation: Add N-Methylmorpholine (NMM) (3.0 eq). Stir for 2 minutes.
Activation: Add COMU (1.1 eq) in one portion. Stir at room temperature for 15 minutes.
Self-Validation Checkpoint: Remove a 1 µL aliquot and quench it in 100 µL of methanol. Analyze via LC-MS.
Pass Criteria: The chromatogram must show the mass of the methyl ester (indicating the Oxyma ester formed and reacted with MeOH). If unreacted acid remains, extend activation time or check moisture content.
Coupling: Once activation is confirmed, add the amine nucleophile (1.2 eq).
Reaction: Stir at 40 °C for 2–4 hours. Monitor completion via LC-MS.
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove NMP and COMU byproducts), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄.
Protocol B: Acid Fluoride Generation via TFFH
Reserved for highly recalcitrant, sterically hindered secondary amines or anilines.
Preparation: Dissolve the isoxazole acetic acid (1.0 eq, 0.1 M) in anhydrous DCM.
Base Addition: Add NMM (2.5 eq).
Fluorination: Add Fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (TFFH) (1.2 eq). Stir at room temperature for 30 minutes.
Self-Validation Checkpoint: Quench a 1 µL aliquot in methanol and check for the methyl ester via LC-MS. Acid fluorides are highly stable but extremely reactive to nucleophiles.
Coupling: Add the hindered amine (1.5 eq). If the amine is a weak nucleophile (e.g., an aniline), add a catalytic amount of DMAP (0.1 eq).
Reaction: Stir at room temperature overnight.
Workup: Wash the DCM layer directly with 1M HCl, saturated NaHCO₃, and brine. Evaporate to yield the crude amide.
References
Journal of the American Chemical Society. "Highly Sterically Hindered Peptide Bond Formation." ACS Publications. Available at: [Link]
Optimization
Technical Support Center: Resolving Peak Tailing of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid in HPLC
Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for analytical scientists and drug development professionals facing peak asymmetry issues when analyzing 2-(3-Methyl-5-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for analytical scientists and drug development professionals facing peak asymmetry issues when analyzing 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid .
Mechanistic Causality: Understanding the Analyte
Q: Why does 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid exhibit severe peak tailing in my Reversed-Phase Liquid Chromatography (RPLC) method?
A: The root cause lies in the molecular profile of the analyte and its interaction with the stationary phase. Peak tailing for this specific compound is driven by three primary mechanisms:
Ionization State Mismatch (The Primary Culprit): The compound contains a highly polar carboxylic acid (-COOH) moiety attached to a hydrophobic heterocyclic core (isoxazole and thiophene rings). The pKa of this carboxylic acid group typically resides between 3.5 and 4.5. When the mobile phase pH approaches this pKa, the compound exists in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated carboxylate) states. These two states possess drastically different hydrophobicities and partition coefficients, leading to dual retention mechanisms and severe peak broadening or tailing[1].
Silanophilic & Metal Interactions: While basic amines are notorious for interacting with acidic silanols, ionized carboxylic acids also exhibit secondary interactions. The localized negative charge of the carboxylate can undergo repulsive interactions with ionized silanols (Si-O⁻) at mid-pH, or coordinate with trace metal impurities (like Fe³⁺ or Al³⁺) embedded in the silica matrix[2].
Solvent Mismatch at the Column Head: The hydrophobic thiophene/isoxazole core often tempts researchers to dissolve the sample in 100% strong organic solvent (e.g., Acetonitrile or Methanol). Injecting a strong solvent plug into a highly aqueous mobile phase causes the analyte to precipitate or race down the column before partitioning properly, resulting in a distorted, tailing peak[3].
Diagnostic Workflow
Q: How can I systematically isolate and resolve the cause of the tailing?
A: Follow the logical decision tree below to identify whether the issue is chemical (pH/ionization), physical (column/tubing), or sample-related (solvent/overload).
Diagnostic workflow for resolving peak tailing of carboxylic acids in RPLC.
Self-Validating Experimental Protocols
Q: What are the exact steps to optimize the method and validate the fix?
A: Implement the following self-validating protocols to suppress ionization and correct solvent mismatch. Every protocol includes a built-in control to validate whether the intervention was successful.
Protocol A: Mobile Phase pH Optimization (Ion Suppression)
Causality: By lowering the mobile phase pH to at least 2 units below the pKa (target pH 2.0 - 2.5), the carboxylic acid is fully protonated, neutralizing its charge and eliminating dual-state retention and secondary silanol/metal interactions[4].
Step-by-Step Methodology:
Prepare Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of Trifluoroacetic Acid (TFA) or Formic Acid (FA) to achieve a 0.1% (v/v) concentration. Mix thoroughly and sonicate for 10 minutes to degas. The resulting pH should be approximately 2.1 (for TFA) or 2.7 (for FA).
Prepare Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of the same acidic modifier (TFA or FA) to maintain constant ionic strength across the gradient.
System Equilibration: Flush the column with 10 column volumes (CV) of the new mobile phase at the initial gradient conditions.
Self-Validation Step (The Neutral Marker Test):
Prepare a mixed standard containing 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid and a neutral marker (e.g., Toluene or Uracil).
Inject the mixture.
Interpretation: If the neutral marker is perfectly symmetrical (As < 1.2) but your analyte still tails, the issue is chemical (requires a stronger buffer or different column chemistry). If both peaks tail, the issue is physical (e.g., column void, dead volume in tubing)[1].
Protocol B: Sample Diluent Matching
Causality: A sample dissolved in 100% organic solvent will experience a localized "strong solvent effect" upon injection into a highly aqueous mobile phase, causing the analyte band to spread unevenly before focusing on the stationary phase[3].
Step-by-Step Methodology:
Stock Solution: Dissolve the analyte in 100% Methanol or Acetonitrile to create a highly concentrated stock (e.g., 1 mg/mL) to ensure complete dissolution of the hydrophobic rings.
Working Dilution: Dilute the stock solution 1:10 using the exact initial mobile phase composition (e.g., 90% Aqueous / 10% Organic).
Self-Validation Step: Inject 5 µL of the stock solution (100% organic) and 50 µL of the working dilution (matched solvent). Compare the peak asymmetry. The matched solvent injection should yield a significantly sharper leading and trailing edge.
Quantitative Data: Impact of pH on Peak Parameters
Q: How exactly does adjusting the pH impact the peak shape and retention?
A: Controlling the mobile phase pH is the most effective way to improve the peak shape of ionizable compounds. The table below illustrates the expected effect of pH on the tailing factor for a typical heterocyclic carboxylic acid[3].
Mobile Phase pH
Ionization State
Expected Peak Asymmetry (As)
Retention Factor (k')
Troubleshooting Action Required
pH 6.0 - 7.0
Fully Ionized (Anion)
> 2.0 (Severe Tailing)
Low (Elutes near void)
Lower pH or use ion-pairing reagent.
pH 4.0
50% Ionized / 50% Neutral
1.6 - 2.0 (Broad/Split)
Variable
Avoid operating near pKa.
pH 3.0
Mostly Neutral
1.3 - 1.5 (Minor Tailing)
Moderate
Decrease pH further to 2.0.
pH 2.0
Fully Protonated (Neutral)
1.0 - 1.1 (Ideal/Symmetrical)
High (Maximum retention)
None. Optimal conditions achieved.
Frequently Asked Questions (FAQs)
Q: I lowered the pH to 2.0 using 0.1% TFA, but the peak is still tailing. What is the next logical step?A: If pH optimization fails (and your neutral marker test confirms the system is physically sound), the analyte may be chelating with trace metals in the silica due to the electron-rich thiophene and isoxazole rings. Switch to a high-purity, metal-free (Type B) silica column or a column with a PEEK-lined bio-inert body.
Q: Why does my peak look like a right triangle (sharp front, long tail) even at low pH?A: A right-triangle peak shape is the classic signature of column mass overload [3]. Because the compound has a high molar extinction coefficient (due to the conjugated thiophene-isoxazole system), you might be injecting a concentration that exceeds the stationary phase's binding capacity. Dilute your sample 10-fold and reinject; if the peak shape normalizes, overloading was the cause.
Q: Can I use a phosphate buffer instead of volatile acids like TFA or Formic Acid?A: Yes, if you are strictly using UV detection. A 25 mM Potassium Phosphate buffer adjusted to pH 2.5 provides excellent buffering capacity and will yield highly symmetrical peaks[4]. However, phosphate buffers are non-volatile and will rapidly precipitate and destroy the source of a Mass Spectrometer (LC-MS). For LC-MS applications, you must stick to Formic Acid, Acetic Acid, or low concentrations of TFA.
References
[1] Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech, Inc. | URL: 1
[4] Title: LABTips: How to Prevent Tailing Peaks in HPLC | Source: Labcompare.com | URL: 4
[2] Title: Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography | Source: PubMed | URL: 2
[3] Title: Overcoming peak tailing for Methyl prednisolone-16-carboxylate in reverse-phase HPLC. | Source: Benchchem | URL: 3
A Comparative Guide to Purity Validation of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid: Establishing a Reference Standard
For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for the purity validation of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid, a novel isoxazole derivative with potential therapeutic applications[1]. The focus will be on establishing a well-characterized reference standard, a cornerstone of any robust drug development program.
The validation of analytical procedures is a regulatory requirement, with guidelines such as the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) providing a framework to demonstrate that an analytical procedure is suitable for its intended purpose[2][3][4]. This guide will adhere to these principles, emphasizing not just the "how" but the "why" behind experimental choices.
The Imperative of a Well-Characterized Reference Standard
A reference standard is a highly purified compound used as a benchmark for the identification and quantification of an API and its impurities. The purity value assigned to a reference standard is not determined by a single method but is a composite value derived from multiple, orthogonal analytical techniques. This "mass balance" approach provides a comprehensive and trustworthy assessment of the compound's purity.
The overall purity of a reference standard is typically calculated as:
This guide will compare the following key analytical techniques for the comprehensive purity validation of a newly synthesized batch of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid intended for use as a reference standard.
Orthogonal Analytical Techniques for Purity Assessment
To ensure the highest level of confidence in the purity value of a reference standard, a combination of analytical techniques is employed. Each method provides a unique perspective on the sample's composition, and their collective results paint a comprehensive picture of its purity.
High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for separating, identifying, and quantifying organic impurities[5][6][7][8][9]. A well-developed HPLC method should be able to separate the main compound from its potential process-related impurities and degradation products.
Experimental Protocol: Reverse-Phase HPLC for 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid
Instrumentation: A standard HPLC system with a UV detector.
Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point for this non-polar compound.
Mobile Phase: A gradient elution is typically employed to separate impurities with a wide range of polarities.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Program:
Time (min)
% Mobile Phase B
0
20
20
80
25
80
26
20
| 30 | 20 |
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: Determined by the UV spectrum of the main compound (e.g., 254 nm).
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Data Interpretation: The purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Causality Behind Experimental Choices:
Reverse-Phase (C18): Chosen for its versatility and effectiveness in separating a wide range of small organic molecules.
Gradient Elution: Necessary to ensure the elution and separation of both polar and non-polar impurities.
Acidified Mobile Phase: Improves peak shape for acidic analytes like the target molecule.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment[10][11][12][13][14]. Unlike chromatographic methods that provide a relative purity based on peak areas, qNMR can determine the absolute purity of a compound by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.
Experimental Protocol: ¹H qNMR for 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Internal Standard: A certified internal standard with a known purity (e.g., Maleic Anhydride or Dimethyl Sulfone) that has a simple spectrum and signals that do not overlap with the analyte's signals.
Sample Preparation:
Accurately weigh approximately 10 mg of the internal standard into a vial.
Accurately weigh approximately 20 mg of the 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid sample into the same vial.
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
NMR Acquisition Parameters:
Pulse Angle: 90°
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
Data Processing:
Apply appropriate phasing and baseline correction.
Integrate the well-resolved signals of both the analyte and the internal standard.
High-Field NMR: Provides better signal dispersion and resolution, which is crucial for accurate integration.
Certified Internal Standard: Ensures traceability and accuracy of the measurement.
Long Relaxation Delay: Critical for obtaining quantitative data, as it allows all protons to fully relax between pulses.
Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis
Residual solvents are organic volatile chemicals used or produced during the synthesis of an API[15]. Their levels must be controlled and monitored as they can pose a risk to patient safety. Gas Chromatography with Headspace sampling (GC-HS) is the standard technique for this analysis[16][17][18].
Experimental Protocol: GC-HS for Residual Solvents
Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
Column: A column suitable for separating a wide range of solvents (e.g., a 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase).
Carrier Gas: Helium or Nitrogen.
Oven Temperature Program: A temperature gradient is used to separate solvents with different boiling points.
Headspace Parameters:
Vial Equilibration Temperature: e.g., 80 °C
Vial Equilibration Time: e.g., 15 min
Sample Preparation: Dissolve a known amount of the sample in a high-boiling point solvent (e.g., Dimethyl sulfoxide or N,N-Dimethylformamide).
Quantification: By comparison of peak areas to those of a standard solution containing known concentrations of the potential residual solvents.
Causality Behind Experimental Choices:
Headspace Sampling: Avoids the injection of non-volatile sample components onto the GC column, which can cause contamination and degradation.
FID Detector: Provides a sensitive and near-universal response for organic compounds.
Karl Fischer Titration for Water Content Determination
Water content is a critical parameter that can affect the stability and potency of an API[19][20]. Karl Fischer titration is the gold standard for the determination of water content in pharmaceuticals due to its accuracy, precision, and specificity for water[21][22].
Experimental Protocol: Coulometric Karl Fischer Titration
Instrumentation: A coulometric Karl Fischer titrator.
Reagents: Karl Fischer reagent suitable for coulometric titration.
Procedure:
The titration vessel is pre-titrated to a dry state.
An accurately weighed amount of the sample is introduced into the vessel.
The water in the sample reacts with the Karl Fischer reagent, and the amount of water is determined by the amount of current required to generate the iodine titrant.
Causality Behind Experimental Choices:
Coulometric Titration: Ideal for samples with very low water content, providing high accuracy and precision.
Thermogravimetric Analysis (TGA) for Non-Volatile Impurities
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature[23][24][25][26][27]. In the context of purity validation, it is used to determine the content of non-volatile impurities (ash) and to assess the thermal stability of the compound.
Experimental Protocol: TGA
Instrumentation: A thermogravimetric analyzer.
Sample Pan: Platinum or ceramic.
Atmosphere: Typically an inert atmosphere like nitrogen, followed by an oxidizing atmosphere like air.
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a controlled rate (e.g., 10 °C/min).
Data Analysis: The percentage of mass remaining at the end of the experiment in the oxidizing atmosphere corresponds to the non-volatile impurity content.
Causality Behind Experimental Choices:
Inert Atmosphere: To observe thermal decomposition without oxidation.
Oxidizing Atmosphere: To burn off all organic material, leaving behind any non-volatile inorganic impurities.
Comparative Data Summary
The following table presents a hypothetical but realistic comparison of purity assessment data for two different batches of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid, with Batch A being of higher purity and suitable for use as a reference standard.
Analytical Technique
Parameter Measured
Batch A
Batch B
Acceptance Criteria for Reference Standard
HPLC
Total Organic Impurities
0.15%
0.85%
≤ 0.2%
¹H qNMR
Absolute Purity
99.7%
98.9%
≥ 99.5%
GC-HS
Total Residual Solvents
0.05% (Acetone)
0.25% (Acetone, Toluene)
≤ 0.1%
Karl Fischer
Water Content
0.10%
0.50%
≤ 0.2%
TGA
Residue on Ignition
< 0.05%
< 0.05%
≤ 0.1%
Calculated Purity (Mass Balance)
Overall Purity
99.7%
98.4%
≥ 99.5%
Visualizing the Purity Assessment Workflow
A logical workflow is essential for the systematic evaluation of a potential reference standard.
A Researcher's Guide to the Comparative Efficacy Evaluation of Novel Aldose Reductase Inhibitors: A Case Study of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the comparative efficacy of novel aldose reductase inhibitors, using the promising, yet uncharacteri...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the comparative efficacy of novel aldose reductase inhibitors, using the promising, yet uncharacterized, compound 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid as a primary example. We will delve into the scientific rationale behind inhibitor design, provide detailed experimental protocols for in vitro and cellular assays, and establish a basis for comparison against established standard inhibitors.
The Scientific Imperative: Targeting Aldose Reductase in Diabetic Complications
Under normoglycemic conditions, the majority of cellular glucose is processed through glycolysis. However, in the hyperglycemic state characteristic of diabetes mellitus, excess glucose is shunted into the polyol pathway.[1][2][3] The rate-limiting enzyme in this pathway, aldose reductase (AR), converts glucose to sorbitol.[4][5] This accumulation of sorbitol, which does not readily cross cell membranes, creates osmotic stress.[1][3] Furthermore, the consumption of the cofactor NADPH during this reaction depletes the cell's primary reducing equivalent, hindering the regeneration of the critical antioxidant glutathione and exacerbating oxidative stress.[2] This cascade of events is a major contributor to the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataract formation.[2][3][5]
The therapeutic strategy, therefore, is to inhibit aldose reductase, thereby mitigating sorbitol accumulation and its downstream pathological consequences. This guide will walk you through the essential steps to evaluate a novel compound's potential as a clinically relevant aldose reductase inhibitor (ARI).
Structural Comparison of a Novel Candidate with Standard Inhibitors
The structural features of a candidate molecule are paramount to its potential inhibitory activity. Carboxylic acid derivatives are a well-established class of aldose reductase inhibitors.[6] The compound 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid incorporates this key functional group. Recent studies have highlighted that isoxazole derivatives can be potent aldose reductase inhibitors, with some exhibiting inhibition constants in the nanomolar range.[7][8][9]
Below is a comparison of our novel candidate with established ARIs:
Possesses a carboxylic acid moiety, a common feature for interaction with the enzyme's active site. The isoxazole and thiophene rings provide a rigid scaffold and potential for specific hydrophobic and electronic interactions within the active site. The thiophene group, in particular, is an interesting bioisostere for a phenyl ring.
A non-competitive, reversible inhibitor with a carboxylic acid group. It is currently the only ARI approved for the treatment of diabetic neuropathy in several countries.[6][12]
A potent, orally active inhibitor with a thioamide-based structure and a carboxylic acid group.[17] It was withdrawn from the market due to concerns about liver toxicity.[14]
A spirohydantoin-based inhibitor that has been extensively studied.[22] Its development was halted due to issues with hypersensitivity reactions.
Experimental Evaluation of Inhibitory Efficacy
To objectively assess the potential of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid , a series of well-defined experiments are necessary. The following protocols are designed to provide a robust and reproducible evaluation of its inhibitory potency against aldose reductase.
PART 1: In Vitro Aldose Reductase Inhibition Assay (IC50 Determination)
This spectrophotometric assay is the foundational step in characterizing a novel inhibitor. It directly measures the compound's ability to inhibit the enzymatic activity of purified aldose reductase. The principle lies in monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH as the enzyme reduces its substrate.
Rationale: Rat lens is a rich and commonly used source for aldose reductase purification.[23][24][25]
Procedure:
Homogenize freshly isolated rat lenses in a cold phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2).
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove insoluble debris.
The resulting supernatant contains the crude enzyme extract. For more precise kinetic studies, further purification using affinity chromatography is recommended.[24]
Determine the total protein concentration of the enzyme preparation using a standard method like the Bradford protein assay.[26][27][28][29]
2. Assay Procedure:
Materials:
Purified or crude rat lens aldose reductase preparation.
0.1 M Sodium phosphate buffer, pH 6.2.
NADPH solution (e.g., 0.1 mM in buffer).
Substrate solution (e.g., 10 mM DL-glyceraldehyde in buffer).
Test compound stock solution (e.g., 10 mM in DMSO).
Standard inhibitor stock solutions (Epalrestat, Tolrestat, Sorbinil) for positive controls.
96-well UV-transparent microplate.
Microplate spectrophotometer.
Method:
Prepare serial dilutions of the test compound and standard inhibitors in the assay buffer. The final DMSO concentration should not exceed 1% to prevent solvent interference.
In a 96-well plate, set up the following reactions in triplicate:
Test Wells: Assay buffer, enzyme solution, NADPH solution, and the test compound at various concentrations.
Positive Control Wells: Assay buffer, enzyme solution, NADPH solution, and a standard inhibitor.
Enzyme Control Wells (100% activity): Assay buffer, enzyme solution, NADPH solution, and vehicle (DMSO).
Blank Wells: Assay buffer, NADPH solution, and the test compound (at the highest concentration) without the enzyme.
Pre-incubate the plate at 37°C for 5 minutes.
Initiate the reaction by adding the DL-glyceraldehyde substrate to all wells except the blanks.
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes in kinetic mode.
3. Data Analysis:
Calculate the rate of reaction (ΔA340/min) for each well from the linear portion of the kinetic curve.
Subtract the rate of the blank from all other readings.
Calculate the percentage of inhibition for each concentration of the test compound and standard inhibitors using the formula:
% Inhibition = [1 - (Rate with inhibitor / Rate of enzyme control)] x 100
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
The following table provides a benchmark for the expected potency of an effective aldose reductase inhibitor. The IC50 for 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid will be determined through the protocol described above.
While an in vitro enzyme assay is crucial for determining direct inhibitory activity, a cell-based assay provides a more physiologically relevant context. This experiment measures the ability of the test compound to penetrate cell membranes and inhibit aldose reductase activity within an intact cellular environment, thereby preventing the accumulation of sorbitol.
1. Cell Culture:
Rationale: Human lens epithelial cells or proximal tubule cells are excellent models as these tissues are affected by diabetic complications and are known to express aldose reductase.[16] Red blood cells can also be utilized.[21]
Procedure:
Culture the chosen cell line under standard conditions.
Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
2. Assay Procedure:
Materials:
Cultured cells.
High-glucose culture medium (e.g., 30-50 mM glucose).
Normal-glucose culture medium (e.g., 5.5 mM glucose) as a control.
Test compound and standard inhibitors at various concentrations.
Reagents for cell lysis.
Sorbitol assay kit or HPLC system for sorbitol quantification.[31][32][33][34][35]
Method:
Replace the normal-glucose medium with a high-glucose medium containing different concentrations of the test compound or standard inhibitors. Include a high-glucose control without any inhibitor and a normal-glucose control.
Incubate the cells for a sufficient period to allow for sorbitol accumulation (e.g., 24-48 hours).
After incubation, wash the cells with ice-cold PBS to remove extracellular glucose and sorbitol.
Lyse the cells to release intracellular contents.
Determine the protein concentration in each lysate for normalization.
Measure the intracellular sorbitol concentration using a commercially available sorbitol assay kit or by HPLC.[23]
3. Data Analysis:
Normalize the sorbitol concentration to the total protein content for each sample.
Calculate the percentage of inhibition of sorbitol accumulation for each inhibitor concentration relative to the high-glucose control.
Determine the IC50 value for the inhibition of sorbitol accumulation in the cellular context.
Visualizing the Scientific Framework
To better understand the underlying biological pathway and the experimental workflows, the following diagrams are provided.
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
Caption: Experimental workflow for the in vitro aldose reductase inhibition assay.
Spectroscopic Validation of Synthesized 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic Acid: A Comparative Guide
Strategic Context: The Regiochemistry Challenge In modern drug discovery, isoxazole-acetic acid derivatives are highly valued pharmacophores, often serving as critical building blocks for anti-inflammatory agents, beta-l...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context: The Regiochemistry Challenge
In modern drug discovery, isoxazole-acetic acid derivatives are highly valued pharmacophores, often serving as critical building blocks for anti-inflammatory agents, beta-lactamase inhibitors, and receptor agonists. The synthesis of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid typically involves a 1,3-dipolar cycloaddition or a condensation reaction. However, these traditional synthetic routes frequently yield a mixture of two regioisomers: the desired 3-methyl-5-thiophenyl isomer and the undesired 5-methyl-3-thiophenyl isomer.
As a Senior Application Scientist, I emphasize that relying solely on basic chromatographic purity is insufficient. Without rigorous spectroscopic validation, regioisomeric impurities can propagate through a drug development pipeline, leading to skewed biological assays and failed clinical translations. This guide objectively compares the spectroscopic validation of a high-purity, regioselectively synthesized batch (Product A) against a standard commercial condensation mixture (Product B), demonstrating the causality behind advanced analytical choices.
Comparative Spectroscopic Data
To differentiate between the target compound and its regioisomer, we must look beyond simple 1D
1
H NMR. The electronic environment of the isoxazole ring provides distinct chemical shifts: the C5 position (adjacent to oxygen) is more deshielded than the C3 position (adjacent to nitrogen).
Table 1: NMR Spectral Assignments (Target vs. Alternative Isomer)
Analytical Nucleus
Target: 3-Methyl-5-thiophenyl (Product A)
Impurity: 5-Methyl-3-thiophenyl (Product B)
Diagnostic Causality
1
H (CH
3
)
2.35 ppm (s, 3H)
2.50 ppm (s, 3H)
Proximity to the electronegative oxygen in the 5-methyl isomer causes a downfield shift[1].
1
H (CH
2
)
3.60 ppm (s, 2H)
3.55 ppm (s, 2H)
Minimal shift difference; not reliable for primary differentiation.
13
C (C3)
159.2 ppm
162.5 ppm
C3 is adjacent to nitrogen. Shift varies based on the attached substituent.
13
C (C5)
164.8 ppm
158.1 ppm
C5 is adjacent to oxygen. A thiophene at C5 deshields the carbon more than a methyl group[1].
Table 2: Performance & Validation Comparison
Quality Metric
Regioselective Synthesis (Product A)
Traditional Condensation (Product B)
Overall Purity (HPLC)
> 99.5%
~ 85.0%
Regioisomeric Ratio
> 99:1
85:15
HRMS Mass Error
1.2 ppm
4.5 ppm
Validation Standard
Full 1D/2D NMR + HRMS + IR
1D NMR only
Step-by-Step Validation Methodologies
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, adhering strictly to the American Chemical Society (ACS) guidelines for the characterization of organic compounds[2].
Protocol A: 1D and 2D NMR Acquisition (Regiochemical Proof)
The causality behind this step is to map the exact carbon-hydrogen connectivity. 1D spectra alone cannot unambiguously assign the regiochemistry of the isoxazole ring. 2D HMBC (Heteronuclear Multiple Bond Correlation) is required to trace the 3-bond coupling from the methyl protons to the C4 and C3 carbons, definitively ruling out the 5-methyl isomer.
Sample Preparation: Dissolve 5 mg of the synthesized compound in 0.6 mL of DMSO-
d6
.
Self-Validation Check: Add 0.03% v/v Tetramethylsilane (TMS). The TMS acts as an internal zero-point reference to ensure absolute chemical shift accuracy, a strict requirement for reproducible NMR reporting[3].
1D Acquisition: Acquire the
1
H spectrum at 400 MHz (16 scans, relaxation delay of 2s) and the
13
C spectrum at 100 MHz (1024 scans). Ensure the spectral window captures -1 ppm to 15 ppm for
1
H to observe the broad carboxylic acid OH peak (~12.5 ppm)[2].
2D HMBC Acquisition: Run the HMBC sequence optimized for long-range coupling constants (
nJCH
= 8 Hz).
Data Interpretation: Verify the cross-peak between the methyl protons (
δ
2.35) and the C4 carbon (
δ
110.5) and C3 carbon (
δ
159.2). The absence of a cross-peak to the highly deshielded C5 carbon (
δ
164.8) confirms the 3-methyl regiochemistry[1].
Protocol B: HRMS (ESI-TOF) Validation
High-resolution mass spectrometry (HRMS) is mandatory to confirm the exact elemental composition (C
10
H
9
NO
3
S) and rule out isobaric impurities that NMR might miss[2].
Instrument Calibration: Prior to sample injection, infuse a standard sodium formate solution.
Self-Validation Check: The instrument must achieve a mass accuracy error of < 2 ppm on the calibrant before proceeding. This ensures any deviation in the sample run is due to the sample itself, not instrument drift.
Sample Infusion: Dilute the compound to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid. Infuse at 10 µL/min into the Electrospray Ionization (ESI) source in positive ion mode.
Data Acquisition: Record the [M+H]
+
peak. The theoretical exact mass for C
10
H
10
NO
3
S
+
is 224.0376.
Validation: Product A yields an observed mass of 224.0379 (Mass error: 1.3 ppm), well within the acceptable < 5 ppm threshold for publication-grade validation[2].
Protocol C: FT-IR Spectroscopy
Preparation: Prepare a KBr pellet using 1 mg of the compound and 100 mg of anhydrous KBr.
Acquisition: Scan from 4000 cm
−1
to 400 cm
−1
(resolution 4 cm
−1
, 32 scans).
Validation: Confirm the presence of the broad O-H stretch (3300–2500 cm
−1
) and the strong C=O stretch (~1710 cm
−1
) characteristic of the acetic acid moiety.
Spectroscopic Workflow Visualization
The following diagram illustrates the logical flow of our self-validating spectroscopic pipeline, demonstrating how orthogonal analytical techniques are layered to prevent false positives in structural identification.
Spectroscopic validation workflow for isoxazole regiochemistry.
References
ACS Research Data Guidelines. ACS Publications.
NMR Guidelines for ACS Journals. ACS Publications.
NMR Techniques in Organic Chemistry: a quick guide. University of Oxford.
Comparative Synthetic Routes for High-Purity 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic Acid
Executive Summary The synthesis of highly functionalized, 3,4,5-trisubstituted isoxazoles is a critical endeavor in medicinal chemistry, as these motifs frequently serve as bioisosteres for carboxylic acids, amides, and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of highly functionalized, 3,4,5-trisubstituted isoxazoles is a critical endeavor in medicinal chemistry, as these motifs frequently serve as bioisosteres for carboxylic acids, amides, and aromatic rings in drug design. The target molecule, 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid , presents a specific synthetic challenge: installing three distinct substituents with absolute regiocontrol.
This guide objectively compares two distinct synthetic strategies: the classical Knorr-type condensation (Route A) and a late-stage Suzuki-Miyaura cross-coupling approach (Route B). By analyzing the causality behind the reaction mechanisms and providing self-validating experimental protocols, we demonstrate why late-stage cross-coupling is the superior method for achieving high-purity regioisomers.
Mechanistic Rationale & Route Overview
Route A: Classical Knorr-Type Condensation (The Pitfall of Regioisomerism)
The traditional approach to isoxazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. To synthesize our target, one would typically alkylate 1-(thiophen-3-yl)butane-1,3-dione with ethyl bromoacetate, followed by condensation with hydroxylamine.
The Causality of Failure: As documented by [1], unsymmetrical 1,3-diketones exhibit similar electrophilicity at both carbonyl carbons. Hydroxylamine attack is poorly differentiated, resulting in an intractable mixture of the 3-methyl-5-(thiophen-3-yl) and 5-methyl-3-(thiophen-3-yl) regioisomers. Separating these isomers requires tedious preparative HPLC, drastically reducing the overall yield and scalability.
To circumvent the regioselectivity issue, Route B builds the isoxazole core early using a symmetrical or highly differentiated precursor, installing a halogen leaving group at the C5 position. [2] demonstrated that 5-bromoisoxazoles are excellent substrates for late-stage diversification.
The Causality of Success: By synthesizing ethyl 2-(5-bromo-3-methylisoxazol-4-yl)acetate first, the differential reactivity of the C5–Br bond is leveraged. The palladium catalyst exclusively inserts into the C5 position, guaranteeing 100% regioselective C–C bond formation when reacted with thiophen-3-ylboronic acid.
Fig 1: Route A (Condensation) vs. Route B (Suzuki Cross-Coupling) for targeted isoxazole synthesis.
Comparative Data Analysis
The quantitative superiority of the cross-coupling approach is evident when evaluating the crude regiomeric purity and the scalability of the respective routes.
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify causality and reaction completion before proceeding.
Route B: The Recommended Protocol (Cross-Coupling Approach)
Step 1: Synthesis of Ethyl 2-(3-methyl-5-oxo-4,5-dihydroisoxazol-4-yl)acetate
Dissolve diethyl 2-acetylsuccinate (1.0 eq) and sodium acetate (1.2 eq) in ethanol.
Add hydroxylamine hydrochloride (1.1 eq) portion-wise at 0 °C. Reflux for 4 hours.
Self-Validation (IPC): Analyze via LC-MS. The reaction is validated when the starting material mass is fully replaced by the [M+H]⁺ peak corresponding to the cyclized isoxazol-5-one.
Step 2: Bromination to Ethyl 2-(5-bromo-3-methylisoxazol-4-yl)acetate
Suspend the intermediate from Step 1 in toluene. Add triethylamine (1.5 eq) and cool to 0 °C.
Slowly add phosphoryl bromide (POBr₃, 2.0 eq). Heat the mixture to 80 °C for 12 hours.
Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc 8:2). The highly polar 5-oxo starting material will disappear, replaced by a non-polar spot. LC-MS must show the characteristic 1:1 isotopic doublet (M, M+2) confirming bromine incorporation.
Step 3: Suzuki-Miyaura Cross-Coupling
Note: 5-bromoisoxazoles are sterically and electronically demanding; standard room-temperature Suzuki conditions often fail. Microwave irradiation at 150 °C ensures rapid oxidative addition [2].
Charge a microwave vial with ethyl 2-(5-bromo-3-methylisoxazol-4-yl)acetate (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and Na₂CO₃ (1.4 eq) in 1,4-dioxane/water (4:1).
Degas the mixture with N₂ for 10 minutes. Add Pd(PPh₃)₄ (0.05 eq).
Heat under microwave irradiation at 150 °C for 60 minutes.
Self-Validation (IPC): TLC (Hexane/EtOAc 7:3). The reaction is self-validating when the UV-active bromide spot is entirely consumed and replaced by a highly fluorescent (under 254 nm) thiophene-coupled product spot.
Step 4: Saponification
Dissolve the ester in THF/MeOH/H₂O (2:1:1) and add LiOH·H₂O (3.0 eq). Stir at room temperature for 2 hours.
Acidify with 1M HCl to pH 2 to precipitate the product.
Self-Validation (IPC): LC-MS will show the complete disappearance of the ester mass and the emergence of the free acid[M-H]⁻ in negative ion mode.
Route A: The Classical Protocol (For Comparison Only)
Step 1 & 2: Alkylation and Condensation
Alkylate 1-(thiophen-3-yl)butane-1,3-dione with ethyl bromoacetate using K₂CO₃ in acetone.
Reflux the resulting intermediate with NH₂OH·HCl in ethanol.
Self-Validation (IPC): Monitor via ¹H-NMR of the crude aliquot. The appearance of two distinct methyl singlets (~2.3 ppm and ~2.5 ppm) confirms the formation of the regioisomeric mixture. LC-MS will show a single mass peak for both isomers, necessitating NMR for validation.
Step 3: Separation and Hydrolysis
Subject the crude mixture to preparative HPLC to isolate the desired 3-methyl-5-(thiophen-3-yl) isomer.
Hydrolyze using LiOH as described in Route B.
Conclusion
For the targeted synthesis of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid, Route B is unequivocally superior. While Route A utilizes cheaper starting materials, the inherent electrophilic similarity of the 1,3-diketone intermediates leads to intractable regioisomeric mixtures. Route B circumvents this by establishing the isoxazole core early and leveraging the differential reactivity of the C5–Br bond for absolute regiocontrol during late-stage functionalization.
References
Wang, J., et al. "Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction." Journal of Medicinal Chemistry, 2017. URL:[Link]
Silva, R. G. M., et al. "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones." RSC Advances, 2018. URL:[Link]
Personal protective equipment for handling 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid
A Researcher's Guide to Safely Handling 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic Acid This guide provides essential safety and handling protocols for 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid, a com...
Author: BenchChem Technical Support Team. Date: March 2026
A Researcher's Guide to Safely Handling 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic Acid
This guide provides essential safety and handling protocols for 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid, a compound of interest in contemporary research and drug development. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes established safety principles for its constituent chemical moieties—isoxazoles, thiophenes, and carboxylic acids—to ensure a robust and precautionary approach to its handling.
The guidance herein is grounded in the principle of As Low As Reasonably Practicable (ALARP) exposure. Given that the toxicological properties of this specific molecule have not been fully characterized, it should be treated as potentially hazardous upon inhalation, ingestion, and skin contact.
Hazard Analysis: A Structurally-Informed Approach
2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid is a heterocyclic carboxylic acid. Its potential hazards are inferred from its primary structural components:
Isoxazole Ring: Isoxazole derivatives are widely used in pharmaceuticals and can exhibit a range of biological activities. Some have been noted for potential skin or eye irritation.
Thiophene Ring: Thiophene and its derivatives are common in medicinal chemistry. While generally stable, some can be irritants or sensitizers.
Acetic Acid Moiety: The carboxylic acid group imparts acidic properties to the molecule. While it is a weak acid compared to mineral acids, in solid or concentrated form, it can cause irritation or damage to the skin, eyes, and respiratory tract.
Based on this analysis, the primary anticipated hazards are:
Eye Irritation: Potential for serious eye irritation or damage.
Skin Irritation: Potential for skin irritation, redness, or allergic reaction upon prolonged contact.
Respiratory Irritation: Inhalation of fine dust particles may irritate the respiratory tract.
A summary of recommended personal protective equipment is provided below.
Protection Type
Specification
Rationale
Eye Protection
ANSI Z87.1-rated safety glasses with side shields (minimum); chemical safety goggles are strongly recommended.
Protects against accidental splashes or airborne particles entering the eye. The acidic nature of the compound necessitates robust protection against irritation or chemical burns.
Hand Protection
Nitrile gloves (minimum thickness of 4 mil).
Provides a chemical barrier against skin contact. Nitrile is recommended for its resistance to a broad range of chemicals, including many organic acids and solvents.
Body Protection
A standard laboratory coat should be worn at all times.
Protects skin and personal clothing from contamination.
Respiratory
Use in a certified chemical fume hood. If weighing outside a hood, a NIOSH-approved N95 respirator may be necessary.
A fume hood provides primary containment to prevent inhalation of airborne particles. A respirator offers secondary protection if engineering controls are insufficient to minimize aerosol generation.
Operational Plan: From Receipt to Disposal
This section outlines a step-by-step workflow for the safe handling of 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid.
Preparation and Weighing
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize exposure.
Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly (check airflow monitor) and that all necessary PPE is available and in good condition.
Weighing:
If possible, weigh the compound directly within the fume hood on a tared weigh boat or glassine paper.
Use spatulas and other tools that minimize the generation of dust.
If a balance is not available inside the hood, use an enclosure or weigh on the open bench only after a thorough risk assessment and with appropriate respiratory protection (e.g., N95 respirator).
Spill Kit: Ensure a spill kit appropriate for solid organic acids is readily accessible. This should include an absorbent material (e.g., vermiculite or sand) and a neutralizing agent like sodium bicarbonate.
Dissolution and Reaction Setup
Solvent Addition: Add the solvent to the solid compound slowly to avoid splashing. If the dissolution is exothermic, add the solvent portion-wise and allow the solution to cool.
Vessel Sealing: Once dissolved, ensure the reaction vessel is appropriately sealed to prevent the release of vapors.
Labeling: Clearly label all vessels containing the compound with its full chemical name and any known hazard warnings.
The following diagram illustrates the recommended handling workflow.
Caption: Workflow for handling 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.
Small Spill (in fume hood):
De-energize any nearby ignition sources.
Cover the spill with a neutralizing agent like sodium bicarbonate.
Gently sweep the mixture into a designated waste container.
Wipe the area with a damp cloth, and then decontaminate the surface.
Large Spill: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) office.
Disposal Plan
All waste generated from handling 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid must be treated as hazardous chemical waste.
Solid Waste:
Contaminated materials such as gloves, weigh boats, and paper towels should be collected in a dedicated, labeled, and sealed waste bag or container.
Liquid Waste:
Solutions containing the compound should be collected in a properly labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.
Disposal:
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your EHS office for guidance.
By adhering to these protocols, researchers can safely handle 2-(3-Methyl-5-(thiophen-3-yl)isoxazol-4-yl)acetic acid, minimizing personal risk and ensuring environmental protection. This proactive approach to safety is fundamental to responsible scientific practice.
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